Brequinar
Description
This compound is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. this compound inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
See also: this compound Sodium (active moiety of).
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEZJEYUWHETKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96201-88-6 (hydrochloride salt) | |
| Record name | Brequinar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00242165 | |
| Record name | Brequinar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96187-53-0 | |
| Record name | Brequinar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96187-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brequinar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brequinar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03523 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brequinar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREQUINAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brequinar's Mechanism of Action: A Deep Dive into DHODH Inhibition and Pyrimidine Depletion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brequinar (formerly DuP-785, NSC 368390) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This mode of action leads to cell cycle arrest and inhibition of cellular proliferation, making this compound a compound of significant interest for its antiproliferative, immunosuppressive, and antiviral properties.[1][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary molecular target of this compound is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[5] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate, with ubiquinone acting as an electron acceptor.[4][6] this compound exhibits potent inhibitory activity against mammalian DHODH, with reported IC50 values in the low nanomolar range.[7][8]
Kinetics of Inhibition
Studies have characterized the interaction of this compound with DHODH, revealing a mixed-type inhibition pattern with respect to both the substrate, dihydroorotate, and the cofactor, ubiquinone.[2][6] This suggests that this compound binds to a site on the enzyme that is distinct from the binding sites of either the substrate or the cofactor.[2][6] The inhibition constants (Ki') for this compound are in the range of 5-8 nM.[2][6] This potent and specific inhibition of mammalian DHODH is a key feature of this compound's mechanism, as it shows significantly less activity against DHODH from lower organisms such as yeast and bacteria.[2][6]
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified across various enzymatic and cellular assays. The following tables summarize key quantitative data.
| Parameter | Value | Enzyme/Cell Line | Notes | Reference |
| IC50 | ~20 nM | in vitro DHODH | General in vitro inhibitory concentration. | [7] |
| IC50 | 5.2 nM | Human DHODH | Potent inhibition of the human enzyme. | [8] |
| IC50 | 10 nM | Human DHODH | Species-specific inhibition. | [3] |
| IC50 | 367 nM | Rat DHODH | Demonstrates lower potency against the rat enzyme compared to human. | [3] |
| Ki' | 5-8 nM | L1210 DHODH | Mixed inhibition kinetics with respect to dihydroorotate or ubiquinone Q6. | [2][6] |
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A-375 | Melanoma | 0.59 | MTT | [6] |
| A549 | Lung Carcinoma | 4.1 | MTT | [6] |
| HCT 116 | Colon Carcinoma | 0.480 ± 0.14 | MTT | [7] |
| HCT 116 | Colon Carcinoma | 0.218 ± 0.24 | Colony Formation | [7] |
| HT-29 | Colon Carcinoma | >25 | MTT | [7] |
| HT-29 | Colon Carcinoma | >25 | Colony Formation | [7] |
| MIA PaCa-2 | Pancreatic Cancer | 0.680 ± 0.25 | MTT | [7] |
| MIA PaCa-2 | Pancreatic Cancer | 0.590 ± 0.36 | Colony Formation | [7] |
| Neuroblastoma Panel | Neuroblastoma | Low nM range | WST-1 | [4] |
Downstream Cellular Consequences of DHODH Inhibition
The inhibition of DHODH by this compound sets off a cascade of cellular events, primarily stemming from the depletion of the pyrimidine nucleotide pool.
Depletion of Pyrimidine Nucleotides
By blocking the de novo synthesis pathway, this compound leads to a significant reduction in the intracellular concentrations of uridine and cytidine nucleotides (UMP, UDP, UTP, CTP).[7][9] These nucleotides are essential for a multitude of cellular processes, most notably the synthesis of DNA and RNA.[5] The antiproliferative and immunosuppressive effects of this compound can be reversed by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pool, thus bypassing the DHODH-inhibited step.[7][10]
Cell Cycle Arrest
The depletion of pyrimidine nucleotides, essential for DNA replication, leads to an arrest of the cell cycle, primarily at the S-phase.[8][11] This cytostatic effect is a direct consequence of the inability of cells to synthesize the necessary building blocks for new DNA.
Immunosuppression
Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on the de novo pyrimidine synthesis pathway for their expansion.[3][5] By inhibiting DHODH, this compound effectively suppresses T-cell proliferation and activation.[3] Mechanistic studies have shown that this compound inhibits the production of interleukin-2 (IL-2) transcripts and protein, a key cytokine for T-cell proliferation, and also downregulates the expression of the IL-2 receptor.[3]
Antiviral Activity
Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication, including the supply of nucleotides for viral genome synthesis.[12] By depleting the host cell's pyrimidine pool, this compound creates an environment that is unfavorable for viral replication.[4][12] This mechanism of action confers broad-spectrum antiviral activity against a range of RNA viruses.[4][13]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
DHODH Enzyme Activity Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a dye, which is coupled to the oxidation of dihydroorotate.
Materials:
-
Purified human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (substrate)
-
Decylubiquinone (cofactor)
-
2,6-dichlorophenolindophenol (DCPIP) (dye)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of purified DHODH in the assay buffer.
-
In a 96-well plate, pre-incubate the DHODH enzyme with this compound (at various concentrations) or DMSO (vehicle control) for 30 minutes at 37°C.
-
Prepare a master mix containing L-dihydroorotic acid, decylubiquinone, and DCPIP in the assay buffer.
-
Initiate the reaction by adding the master mix to the wells containing the enzyme and inhibitor.
-
Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCPIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay is a common method to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HCT 116, A549)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Uridine (for rescue experiments)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and uridine for rescue experiments) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound or vehicle
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Harvest cells treated with this compound or vehicle control.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Measurement of Intracellular Pyrimidine Pools by HPLC
High-performance liquid chromatography (HPLC) is employed to separate and quantify the levels of intracellular nucleotides.
Materials:
-
Cells treated with this compound or vehicle
-
Cold extraction buffer (e.g., 0.4 M perchloric acid)
-
Neutralization buffer (e.g., potassium carbonate)
-
HPLC system with a suitable column (e.g., anion-exchange or reverse-phase)
-
UV detector
-
Nucleotide standards (UMP, UDP, UTP, CTP, etc.)
Procedure:
-
Rapidly harvest and wash the cells.
-
Extract the intracellular metabolites by adding cold extraction buffer.
-
Centrifuge to pellet the cellular debris and collect the supernatant.
-
Neutralize the extract with the neutralization buffer.
-
Analyze the extract using an HPLC system. The nucleotides are separated based on their physicochemical properties and detected by their UV absorbance.
-
Quantify the nucleotide concentrations by comparing the peak areas of the samples to those of the known standards.
Conclusion
This compound's mechanism of action is centered on its potent and specific inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. This leads to the depletion of essential pyrimidine nucleotides, resulting in cell cycle arrest, immunosuppression, and broad-spectrum antiviral activity. The detailed understanding of its molecular interactions and cellular consequences, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its continued investigation and potential therapeutic applications. The ability to reverse its effects with exogenous uridine offers a valuable tool for both mechanistic studies and potential clinical management. This in-depth guide serves as a critical resource for researchers and drug development professionals working to harness the therapeutic potential of DHODH inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo studies on the combination of this compound sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of pyrimidine ribotide and deoxyribotide pools in cultured cells and mouse liver by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Brequinar's Impact on De Novo Pyrimidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brequinar (formerly DuP-785) is a potent and highly specific, non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This mechanism underlies its potent cytostatic effects, leading to cell cycle arrest, and has positioned it as a compound of interest for applications in oncology, immunology, and virology. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway that provides the necessary building blocks for nucleic acid replication. Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate. This compound exerts its biological effects by directly inhibiting DHODH.[1] This inhibition is highly specific to the mammalian form of the enzyme.[2]
The functional consequence of DHODH inhibition by this compound is a rapid depletion of the intracellular pools of pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine triphosphate (CTP).[3][4] As these nucleotides are essential for the synthesis of DNA and RNA, their depletion leads to an S-phase arrest in the cell cycle and a cessation of cell proliferation.[4][5] The cytostatic effect of this compound can be reversed by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pools.[6][7]
Quantitative Efficacy Data
The potency of this compound has been quantified across various experimental systems, including enzymatic assays and cell-based proliferation assays.
Enzymatic Inhibition
This compound is a potent inhibitor of human DHODH, with reported IC50 values in the low nanomolar range.
| Enzyme Source | IC50 (nM) | Reference |
| Human DHODH | 5.2 | [8] |
| Human DHODH | ~20 | |
| Human DHODH | 10 | [9] |
| Rat DHODH | 367 | [9] |
Table 1: In vitro inhibitory activity of this compound against DHODH.
Cell Proliferation Inhibition
The inhibition of DHODH by this compound translates to potent anti-proliferative activity in a variety of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A-375 | Melanoma | 590 | [8] |
| A549 | Lung Carcinoma | 4100 | [8] |
| HCT 116 | Colon Cancer | Varies | [5] |
| HT-29 | Colon Cancer | Varies | [5] |
| MIA PaCa-2 | Pancreatic Cancer | Varies | [5] |
| EV71 (in RD cells) | Enterovirus 71 | 82.40 | [2] |
| EV70 | Enterovirus 70 | 29.26 | [2] |
| CVB3 | Coxsackievirus B3 | 35.14 | [2] |
Table 2: Anti-proliferative IC50 values of this compound in various cell lines.
Effect on Intracellular Nucleotide Pools
Treatment with this compound leads to a significant and rapid depletion of intracellular pyrimidine nucleotide pools.
| Cell Line | Treatment | Time (hours) | UTP Reduction | CTP Reduction | Reference |
| HEK-293T-hACE2 | 1 µM this compound | 4 | 33% | 16% | [3] |
| HEK-293T-hACE2 | 1 µM this compound | 8 | 83% | 77% | [3] |
| A549/ACE2 | 1 µM this compound | 4 | 33% | 16% | [3] |
| A549/ACE2 | 1 µM this compound | 8 | 83% | 77% | [3] |
Table 3: Effect of this compound on intracellular UTP and CTP levels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
This compound
-
Dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of recombinant human DHODH in assay buffer.
-
Add 0.02 µg of DHODH to each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells.
-
Initiate the reaction by adding a substrate mixture containing 2 mM DHO, 0.2 mM decylubiquinone, and 0.12 mM DCIP in assay buffer.
-
Immediately measure the absorbance at 600 nm and continue to monitor the decrease in absorbance over time, which corresponds to the reduction of DCIP.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[10]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11][12]
Intracellular Nucleotide Pool Analysis by HPLC
This method allows for the separation and quantification of intracellular nucleotides, providing a direct measure of this compound's effect on pyrimidine metabolism.
Materials:
-
Cultured cells
-
This compound
-
Cold methanol
-
Internal standard (e.g., N,N-di-methylphenylalanine)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Mobile phase buffers
Procedure:
-
Culture cells to the desired confluency and treat with this compound for the specified time.
-
Rapidly harvest the cells and quench metabolic activity by washing with ice-cold PBS.
-
Extract the metabolites by adding cold 80% methanol containing an internal standard.
-
Homogenize the cell suspension and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the nucleotide extracts.
-
Analyze the extracts using an HPLC system equipped with a C18 reverse-phase column.
-
Separate the nucleotides using a gradient of an appropriate mobile phase.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the nucleotide peaks by comparing their area to a standard curve of known nucleotide concentrations.[11][13]
Conclusion
This compound is a well-characterized, potent inhibitor of DHODH that effectively disrupts de novo pyrimidine synthesis. Its mechanism of action, leading to the depletion of essential pyrimidine nucleotides and subsequent cell cycle arrest, is supported by robust quantitative data. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other DHODH inhibitors. For researchers and drug development professionals, this compound serves as a valuable tool compound for studying pyrimidine metabolism and as a potential therapeutic agent in various disease contexts.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and this compound sensitizes cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo studies on the combination of this compound sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 9. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Pathways Affected by Brequinar
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar (formerly DuP-785) is a potent, selective, and well-characterized inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] Initially developed by DuPont Pharmaceuticals, its rights were later acquired by Bristol-Myers Squibb and subsequently by Clear Creek Bio.[1] this compound has been the subject of extensive investigation as an anticancer, immunosuppressive, and antiviral agent due to its fundamental role in modulating cellular proliferation.[1][2][3] This guide provides an in-depth examination of this compound's mechanism of action, the primary and secondary cellular pathways it affects, and the experimental methodologies used to investigate its biological activity.
Core Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis
The primary molecular target of this compound is Dihydroorotate Dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme. DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate, using coenzyme Q as an electron acceptor.[2][4][5][6] This pathway is crucial for producing the pyrimidine nucleotides—uridine triphosphate (UTP) and cytidine triphosphate (CTP)—which are essential building blocks for DNA and RNA synthesis.[7]
By inhibiting DHODH, this compound effectively halts the de novo production of pyrimidines, leading to a rapid depletion of the intracellular UTP and CTP pools.[5][7] This pyrimidine starvation is the principal mechanism through which this compound exerts its cytostatic and, under certain conditions, cytotoxic effects.[6] The action of this compound is specific to this pathway, as its effects can be rescued by supplementing cells with exogenous uridine, which can be converted to UMP via the alternative pyrimidine salvage pathway.[4][8][9]
Cellular Pathways and Downstream Consequences
The depletion of pyrimidine pools triggers a cascade of effects on multiple interconnected cellular pathways that govern cell growth, division, and survival.
Cell Cycle Arrest
A primary consequence of pyrimidine starvation is the inability to sustain DNA and RNA synthesis, which is essential for cell division. This leads to a halt in cellular proliferation, characterized by a robust cell cycle arrest in the S-phase, where DNA replication occurs.[4][5][6][10] This effect is primarily cytostatic, meaning it stops cell growth without immediately causing cell death, as cells can often remain viable by utilizing the pyrimidine salvage pathway if external nucleosides are available.[6]
Modulation of Oncogenic Signaling
This compound significantly impacts key signaling pathways that are often dysregulated in cancer:
-
MYC Pathway: One of the most critical findings is that DHODH inhibition by this compound leads to the downregulation of the MYC family of oncoproteins (c-Myc and MYCN) and their downstream transcriptional targets.[10][11][12][13] Since MYC drives the expression of numerous genes involved in metabolism and proliferation, its suppression is a key component of this compound's anti-cancer activity.
-
p53 and p21 Pathways: The disruption of nucleotide synthesis and subsequent impairment of ribosomal RNA (rRNA) transcription can induce nucleolar stress.[9] This stress response leads to the stabilization and activation of the tumor suppressor protein p53.[9] Furthermore, the downregulation of MYC relieves its transcriptional repression of the cyclin-dependent kinase inhibitor p21, leading to p21 upregulation, which reinforces the cell cycle arrest.[10][12][14]
-
mTOR Pathway: Evidence suggests this compound treatment can suppress the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[11] In combination with other agents like cisplatin, this effect is significantly enhanced.[15]
Induction of Apoptosis and Programmed Cell Death
While this compound's standalone effect is often cytostatic, it can potently sensitize cancer cells to programmed cell death, including apoptosis and ferroptosis.
-
Apoptosis: this compound treatment has been shown to dramatically increase the sensitivity of cancer cells to apoptosis induced by agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[16] This sensitization is associated with the downregulation of anti-apoptotic proteins like c-FLIP and the induction of mitochondrial depolarization.[16]
-
Ferroptosis: In combination with cisplatin, this compound has been shown to synergistically induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[15]
Immunosuppressive Effects
This compound's antiproliferative action extends to immune cells. It effectively inhibits the activation and proliferation of lymphocytes, particularly T-cells.[17] This is achieved by blocking the production of Interleukin-2 (IL-2) and the expression of the high-affinity IL-2 receptor, both of which are critical for T-cell clonal expansion.[17] This mechanism underpins its potential use as an immunosuppressive agent.
Quantitative Data Presentation
The potency of this compound varies across different cell types and is typically measured by its half-maximal inhibitory concentration (IC50).
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Reference |
|---|---|---|---|
| HCT 116 | Colon Cancer | 0.027 µM | [4] |
| HT-29 | Colon Cancer | 0.17 µM | [4] |
| MIA PaCa-2 | Pancreatic Cancer | 0.38 µM | [4] |
| D425 | Medulloblastoma | 4.3 nM | [11] |
| D458 | Medulloblastoma | 15 nM | [11] |
| RD (EV71) | Rhabdomyosarcoma | 82.40 nM | [2] |
| HeLa | Cervical Cancer | 0.338 µM (48h) | [15] |
| CaSki | Cervical Cancer | 0.747 µM (48h) | [15] |
| Human DHODH | Recombinant Enzyme | 5.2 nM |[18] |
Table 2: Effect of this compound on Cellular Nucleotide Pools Data shows the percentage reduction of pyrimidine nucleotide pools in A549/ACE2 cells after treatment.
| Treatment (1 µM each) | Time | CTP Reduction (%) | UTP Reduction (%) | Reference |
|---|---|---|---|---|
| This compound | 4h | 16% | 33% | [7] |
| This compound | 8h | 77% | 83% | [7] |
| This compound + Dipyridamole | 2h | 34% | 47% | [7] |
| this compound + Dipyridamole | 4h | 71% | 79% |[7] |
Key Experimental Protocols
Investigating the effects of this compound involves a range of standard and specialized molecular and cellular biology techniques.
DHODH Enzyme Activity Assay
This assay directly measures the inhibitory effect of this compound on the DHODH enzyme.
-
Principle: Recombinant human DHODH is used to catalyze the conversion of dihydroorotate to orotate. The reaction is coupled to the reduction of a chromogenic or fluorogenic substrate, allowing for spectrophotometric measurement of enzyme activity.
-
Methodology:
-
Recombinant human DHODH enzyme is incubated in a reaction buffer containing the substrate (dihydroorotate) and a quinone electron acceptor (e.g., Coenzyme Q).
-
The reaction is coupled to the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.
-
Various concentrations of this compound are added to the reaction wells.
-
The rate of decrease in absorbance of the dye is measured over time using a plate reader.
-
IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.[8][19]
-
Cell Viability and Proliferation Assays
These assays assess the global effect of this compound on cell growth and survival.
-
Principle: Colorimetric (MTT, XTT) or luminescent (CellTiter-Glo) assays are used to quantify the number of viable cells in a culture based on metabolic activity or ATP content.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.
-
Plates are incubated for a specified period (e.g., 48-72 hours).
-
For an MTT assay, the MTT reagent is added and incubated, allowing viable cells to convert it into formazan crystals. The crystals are then solubilized, and the absorbance is read.[7]
-
For a CellTiter-Glo assay, the reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[6]
-
The results are used to generate dose-response curves and calculate IC50 values.
-
Analysis of Intracellular Nucleotide Pools
This method directly quantifies the primary biochemical effect of this compound.
-
Principle: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to separate and quantify intracellular nucleotides.
-
Methodology:
-
Cells are cultured and treated with this compound for various time points.
-
At each time point, the culture medium is rapidly removed, and cells are washed with cold saline.
-
Metabolites are extracted by lysing the cells with a cold solvent, typically a methanol/acetonitrile/water mixture or trichloroacetic acid.
-
The cell lysate is centrifuged to remove protein and cell debris.
-
The supernatant containing the metabolites is collected and analyzed by LC-MS/MS.
-
The concentrations of UTP, CTP, and other nucleotides are determined by comparing their signals to those of known standards.[7]
-
Cell Cycle Analysis by Flow Cytometry
This technique determines the proportion of cells in different phases of the cell cycle.
-
Principle: A DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) is used to stain the cells. The amount of fluorescence is directly proportional to the amount of DNA, allowing for differentiation between G0/G1, S, and G2/M phases.
-
Methodology:
-
Cells are treated with this compound for a set duration (e.g., 24 hours).
-
Cells are harvested, washed, and fixed, typically with cold 70% ethanol, which also permeabilizes the cell membrane.
-
The fixed cells are treated with RNase to prevent staining of double-stranded RNA.
-
Cells are stained with a PI solution.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The resulting data is analyzed to generate a histogram showing the distribution of cells across the cell cycle phases.[17]
-
Conclusion
This compound is a powerful chemical probe and potential therapeutic agent that functions by specifically inhibiting the de novo pyrimidine synthesis pathway. Its primary action—the depletion of cellular pyrimidine pools—initiates a cascade of downstream events, including a robust S-phase cell cycle arrest, modulation of critical oncogenic signaling pathways such as MYC and p53, and sensitization of cancer cells to programmed cell death. These well-defined mechanisms make this compound a valuable tool for cancer biology research and a candidate for combination therapies, particularly with agents that can overcome resistance mechanisms like the pyrimidine salvage pathway.[4][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with this compound via integrated molecular docking, dynamic simulations and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 14. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase [jcancer.org]
- 15. mdpi.com [mdpi.com]
- 16. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and this compound sensitizes cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel mechanisms of this compound sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pubs.acs.org [pubs.acs.org]
Brequinar's Impact on Cell Proliferation and Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, which are fundamental processes for cell proliferation and growth.[3] By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth.[4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cell proliferation, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathway it modulates.
Core Mechanism of Action: Inhibition of Pyrimidine Synthesis
This compound exerts its primary effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[3] This reaction is a rate-limiting step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (cytidine, thymidine). By blocking this crucial step, this compound leads to a depletion of the pyrimidine nucleotide pool necessary for DNA and RNA synthesis, thereby impeding cell proliferation.[4]
Signaling Pathway Diagram
Caption: this compound inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.
Quantitative Data on this compound's Effects
The inhibitory effects of this compound on cell proliferation and DHODH activity have been quantified across various cell lines and experimental conditions.
Table 1: this compound IC50 Values for Cell Proliferation
| Cell Line | Cancer Type | IC50 Value | Assay Conditions |
| A-375 | Melanoma | 0.59 µM | 48 hours, MTT assay[1] |
| A549 | Lung Carcinoma | 4.1 µM | Not specified[1] |
| HeLa | Cervical Cancer | 5.649 µM (24h), 0.338 µM (48h), 0.156 µM (72h) | CCK-8 assay[5] |
| CaSki | Cervical Cancer | 0.747 µM (48h), 0.228 µM (72h) | CCK-8 assay[5] |
| HCT 116 | Colon Cancer | Most sensitive among tested cell lines | MTT assay[4] |
| Various Neuroblastoma cell lines | Neuroblastoma | Low nanomolar range | Not specified[6] |
| MOLT-4 | T-cell Leukemia | 0.7 µM | 72 hours[7] |
| HL-60 | Promyelocytic Leukemia | 4.4 nM | Not specified[7] |
Table 2: this compound IC50/EC50 Values for Other Biological Activities
| Target/Effect | Value | Cell Line/System | Assay Conditions |
| Human DHODH | IC50: 5.2 nM[1] | Recombinant human DHODH | In vitro enzyme assay[7] |
| Human DHODH | IC50: ~20 nM[1] | In vitro | Not specified |
| L1210 DHODH | Ki': 5-8 nM | L1210 cells | Mixed inhibition kinetics[2] |
| Apoptosis Induction | EC50: 214 nM | U-937 (Histiocytic Lymphoma) | 3 days, Annexin-V-FITC staining[1] |
| Cell Differentiation | EC50: 262 nM | U-937 (Histiocytic Lymphoma) | 3 days, flow cytometry[1] |
Key Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: A generalized workflow for determining cell viability using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Detailed Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
DHODH Enzymatic Assay
This in vitro assay measures the enzymatic activity of DHODH and its inhibition by compounds like this compound.
Detailed Methodology:
-
Reagents:
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer and the recombinant DHODH enzyme.
-
Add various concentrations of this compound or a vehicle control and pre-incubate for a specific time (e.g., 30 minutes) at room temperature.[7]
-
Initiate the reaction by adding the substrate (DHO) and the electron acceptor (e.g., DCPIP).
-
Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm using a microplate reader.[10]
-
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that inhibits DHODH activity by 50%.
Conclusion
This compound is a well-characterized inhibitor of DHODH that effectively halts cell proliferation by depleting the pyrimidine nucleotide pool. Its potent activity has been demonstrated across a wide range of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the effects of this compound and other DHODH inhibitors on cell growth, apoptosis, and enzyme activity. The provided quantitative data and pathway visualizations offer a comprehensive resource for professionals in the field of drug development and cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
Brequinar's Immunosuppressive Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By depleting the intracellular pool of pyrimidines, this compound effectively curtails the proliferation of rapidly dividing cells, including activated lymphocytes. This mechanism of action confers upon this compound significant immunosuppressive properties, making it a subject of interest for the treatment of autoimmune diseases and the prevention of organ transplant rejection. This guide provides an in-depth technical overview of this compound's core immunosuppressive activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis
This compound's primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the production of uridine and cytidine nucleotides (UTP and CTP), which are vital for the synthesis of DNA and RNA.
Activated lymphocytes, upon encountering an antigen, undergo rapid clonal expansion, a process that demands a substantial supply of nucleotides for DNA replication and protein synthesis. These cells rely heavily on the de novo pyrimidine synthesis pathway to meet this demand. By inhibiting DHODH, this compound effectively starves activated lymphocytes of the necessary pyrimidine building blocks, leading to a cell cycle arrest, primarily at the S-phase, and a subsequent halt in proliferation.[4]
Quantitative Data
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The inhibitory potency of this compound against DHODH has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the human enzyme.
| Enzyme Source | IC50 (nM) | Reference |
| Human DHODH | 2.1 | [5] |
| Human DHODH/ΔTM | 4.5 | [1] |
Inhibition of Cell Proliferation
This compound's inhibition of DHODH translates to a potent anti-proliferative effect on various cell types, particularly cancer cell lines that are highly dependent on de novo pyrimidine synthesis.
| Cell Line | Assay Type | IC50 (µM) | Reference |
| HCT 116 | MTT | 0.480 ± 0.14 | [3] |
| HCT 116 | CFA | 0.218 ± 0.24 | [3] |
| MIA PaCa-2 | MTT | 0.680 ± 0.25 | [3] |
| MIA PaCa-2 | CFA | 0.590 ± 0.36 | [3] |
| HT-29 | MTT | >25 | [3] |
| HT-29 | CFA | >25 | [3] |
| HL-60 | Cell Growth | 0.0044 | [1] |
MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay; CFA: Colony Formation Assay
Effects on Lymphocyte Proliferation and Cytokine Production
This compound demonstrates a significant inhibitory effect on the proliferation of T-lymphocytes. While quantitative data on the inhibition of specific cytokine production is less consistently reported in absolute concentrations, the overall trend indicates a reduction in key pro-inflammatory cytokines.
| Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| Human PBMC | PHA | 1 µM | Inhibition of proliferation | [6] |
| Murine Spleen Cells | Con A (5 µg/mL) | 0.001-10 µg/mL | Dose-dependent inhibition of proliferation | |
| T-ALL cell lines | - | 1 µM | S-phase cell cycle arrest | [4] |
| Activated CD3+ T cells | αCD3/CD28 | 50 nM | 37% reduction in proliferation | [7] |
| Activated CD3+ T cells | αCD3/CD28 | 100 nM | 84% reduction in proliferation | [7] |
| Activated CD3+ T cells | αCD3/CD28 | 200 nM | 95% reduction in proliferation | [7] |
| Activated CD3+ T cells | αCD3/CD28 | 500 nM | 95% reduction in proliferation | [7] |
Detailed Experimental Protocols
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive DNA precursor, [³H]-thymidine, into newly synthesized DNA.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics
-
Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (Con A) at 2.5 µg/mL)
-
This compound stock solution (dissolved in DMSO)
-
[³H]-Thymidine (1 µCi/well)
-
96-well flat-bottom culture plates
-
Cell harvester
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Isolate PBMCs or splenocytes using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI-1640 medium.
-
Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include a vehicle control (DMSO).
-
Add 50 µL of the mitogen solution to stimulate the cells. For unstimulated controls, add 50 µL of medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with distilled water to remove unincorporated [³H]-thymidine.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
Cytokine Production Assay (ELISA for IL-2)
This protocol describes the measurement of Interleukin-2 (IL-2) in the supernatant of lymphocyte cultures using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Lymphocyte culture supernatants (from the proliferation assay or a separate culture)
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of standards and culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-2 in the samples based on the standard curve.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution of lymphocytes by flow cytometry.
Materials:
-
Lymphocytes treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Harvest lymphocytes (approximately 1 x 10⁶ cells) from culture.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells on a flow cytometer, acquiring data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).
Conclusion
This compound's potent inhibition of DHODH and subsequent disruption of de novo pyrimidine synthesis provide a clear and compelling mechanism for its immunosuppressive effects. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in immune-mediated diseases. The provided visualizations of the core signaling pathway and experimental workflows serve as a quick reference for understanding the fundamental principles behind this compound's action and its evaluation. Further research into the nuanced effects of this compound on different immune cell subsets and its potential for combination therapies will be crucial in defining its clinical utility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Novel mechanisms of this compound sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules [frontiersin.org]
The Scientific Odyssey of Brequinar (DUP-785): A Technical Guide
An In-depth Examination of the History, Mechanism, and Development of a Potent Dihydroorotate Dehydrogenase Inhibitor
Abstract
Brequinar (DUP-785), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), has traversed a complex developmental path, from its initial promise as an anticancer and immunosuppressive agent to its renewed investigation for viral infections and specific hematological malignancies. This technical guide provides a comprehensive overview of this compound's history, its molecular mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific journey and its place in modern pharmacology.
Introduction: A Storied History
This compound was first synthesized by DuPont Pharmaceuticals in the 1980s.[1][2] The rights to the compound were later acquired by Bristol-Myers Squibb in 2001, and subsequently by Clear Creek Bio in 2017.[1][2] Initially investigated as an immunosuppressant for organ transplant rejection and as a broad-spectrum anticancer drug, this compound's development was hampered by a narrow therapeutic window and significant side effects at effective doses.[1][2] Despite these early setbacks, its potent mechanism of action has led to continued research, with recent studies exploring its utility in combination therapies for some cancers, as an antiviral agent, and for the treatment of acute myeloid leukemia (AML).[1][3][4][5]
Mechanism of Action: Targeting Pyrimidine Synthesis
This compound's primary pharmacological effect is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway.[3][6][7] This inhibition blocks the synthesis of pyrimidine-based nucleotides, which are essential for DNA and RNA synthesis, and consequently inhibits cell growth and proliferation.[1][6]
This compound exhibits mixed-inhibition kinetics with respect to both the substrate, dihydroorotate, and the cofactor, ubiquinone.[1][8] It binds to a unique site on the mammalian DHODH enzyme, distinct from the binding sites of either the substrate or the cofactor.[1][8] This specificity contributes to its high potency.
The inhibition of DHODH leads to a depletion of intracellular pyrimidine pools, which in turn has several downstream effects, including:
-
Inhibition of T-cell proliferation: By depriving T-cells of the necessary nucleotides for clonal expansion, this compound exerts an immunosuppressive effect.[6]
-
Cell cycle arrest: The lack of pyrimidines leads to an S-phase stall in the cell cycle.[9]
-
Induction of apoptosis: In some cancer cell lines, prolonged pyrimidine depletion can trigger programmed cell death.[3]
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to this compound's potency and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Enzyme Source | Reference |
| IC50 | 5.2 nM | Human DHODH | [10] |
| Ki' | 5-8 nM | L1210 DHODH | [1][8] |
Table 2: Pharmacokinetic Parameters of this compound in Cancer Patients
| Parameter | Value | Dosing | Reference |
| Alpha Half-life (t1/2α) | 0.1 - 0.7 h | 10 min IV infusion | [11] |
| Beta Half-life (t1/2β) | 1.5 - 8.2 h | 10 min IV infusion | [11] |
| Maximum Tolerated Dose (MTD) - Poor Risk | 210 mg/m²/day | 5 consecutive days, every 4 weeks | [11] |
| Maximum Tolerated Dose (MTD) - Good Risk | 350 mg/m²/day | 5 consecutive days, every 4 weeks | [11] |
Preclinical Development
This compound has demonstrated significant antitumor activity in a variety of preclinical models.
Xenograft Studies
-
Head and Neck Squamous Cell Carcinoma (HNSCC): this compound showed statistically significant growth-delaying effects in 4 out of 5 HNSCC xenograft lines tested. In one particularly sensitive line, tumor growth was completely inhibited for 17 days.[12]
-
Glioblastoma: In a subcutaneous xenograft model using LN229 glioblastoma cells, daily intraperitoneal injections of this compound at 10 mg/kg significantly reduced tumor volume and weight.[4]
-
Small Cell Lung Cancer (SCLC): this compound demonstrated strong suppression of SCLC tumor growth in both patient-derived xenograft (PDX) models and an autochthonous mouse model.[5]
Table 3: Summary of Key Preclinical Xenograft Studies
| Cancer Type | Model | Dosing Regimen | Key Findings | Reference |
| HNSCC | Nude mice with HNSCC xenografts | 50 mg/kg/day, i.p., 5 days | Significant growth delay in 4/5 lines; complete inhibition in one line for 17 days. | [12] |
| Glioblastoma | Subcutaneous LN229 xenografts | 10 mg/kg, i.p., daily | Reduced tumor volume and weight. | [4] |
| SCLC | PDX and autochthonous models | Not specified | Strong suppression of tumor growth. | [5] |
Immunosuppressive Effects
In vitro studies have shown that this compound inhibits mitogen-stimulated activation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, starting at concentrations of 10-6 M.[6] Its immunosuppressive effects are complex, involving the inhibition of interleukin-2 (IL-2) production and the expression of the IL-2 receptor, ultimately leading to the prevention of T-cell progression from the G0/G1 to the S and G2+M phases of the cell cycle.[6]
Clinical Development
This compound has undergone several clinical trials, primarily in oncology.
Solid Tumors
Phase I and II clinical trials of this compound in patients with various solid tumors, including melanoma and colorectal cancer, were largely unsuccessful.[3][7][9] While the drug demonstrated on-target inhibition of DHODH, it failed to produce significant objective responses.[7][13] The primary dose-limiting toxicity was myelosuppression, particularly thrombocytopenia.[11] The lack of efficacy in solid tumors is thought to be due, in part, to the ability of tumor cells to utilize pyrimidine salvage pathways to circumvent the effects of DHODH inhibition.[3][9]
Table 4: Summary of Early Phase Clinical Trials in Solid Tumors
| Phase | Cancer Type(s) | Key Outcome(s) | Dose-Limiting Toxicity | Reference(s) |
| I | Various advanced cancers | No objective responses, one minor response. | Myelosuppression (thrombocytopenia). | [11] |
| II | Metastatic colorectal cancer | Inactive. | Not specified. | [7] |
| II | Advanced melanoma | No objective responses. | Moderate toxicity. | [9] |
Recent and Ongoing Trials
More recently, the focus of this compound's clinical development has shifted. It is currently being investigated in a Phase 1b/2a trial for relapsed/refractory acute myeloid leukemia (AML). Additionally, its potent antiviral properties have led to its evaluation as a potential treatment for COVID-19.[1][2]
Experimental Protocols
DHODH Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of this compound against DHODH, based on methods described in the literature.[1]
Materials:
-
L1210 murine leukemia cells (or other source of mammalian DHODH)
-
Lubrol PX (or other suitable detergent for solubilization)
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0, containing 2 mM dithiothreitol and 20% glycerol)
-
This compound sodium
-
[14C]dihydroorotate
-
Ubiquinone Q6
-
DE81 filter paper
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: Isolate mitochondria from L1210 cells by differential centrifugation. Solubilize the DHODH from the mitochondrial fraction using a detergent such as Lubrol PX.
-
Reaction Setup: In a reaction tube, combine the solubilized DHODH preparation with the reaction buffer. Add varying concentrations of this compound (or vehicle control). Pre-incubate the mixture for 30 minutes at room temperature to allow for inhibitor binding.[1]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrates, [14C]dihydroorotate and ubiquinone Q6.
-
Time Course and Quantification: At specific time points (e.g., every 2 minutes for a total of 8 minutes), remove aliquots of the reaction mixture and spot them onto DE81 filter paper to stop the reaction.[1] Wash the filter papers to remove unreacted substrate and quantify the amount of product ([14C]orotate) formed using liquid scintillation counting.
-
Data Analysis: Determine the initial reaction velocities from the time course data. Fit the velocity data to various enzyme inhibition models (e.g., competitive, uncompetitive, mixed) using non-linear least squares regression to determine the type of inhibition and the inhibition constant (Ki').[1]
Conclusion
This compound (DUP-785) is a well-characterized, potent inhibitor of DHODH with a rich and ongoing history of scientific investigation. While its initial development as a monotherapy for solid tumors was unsuccessful, a deeper understanding of its mechanism of action and the role of pyrimidine salvage pathways has opened new avenues for its potential therapeutic application. The continued exploration of this compound in hematological malignancies, as an antiviral, and in combination with other agents underscores its enduring importance as a pharmacological tool and a potential therapeutic agent. This technical guide provides a solid foundation for researchers and clinicians interested in the past, present, and future of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel mechanisms of this compound sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Inhibition of dihydroorotate dehydrogenase activity by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I and pharmacokinetic study of this compound (DUP 785; NSC 368390) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor activity of this compound sodium (Dup-785) against human head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Re-evaluation of this compound sodium, a dihydroorotate dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Brequinar's Function in Blocking Pyrimidine Nucleotide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Brequinar, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). We will explore its core mechanism of action, the downstream cellular consequences of pyrimidine pool depletion, relevant quantitative data, and detailed experimental protocols for studying its effects.
Introduction to this compound
This compound (DuP-785), chemically known as 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid, is a synthetic quinolinecarboxylic acid analogue.[1] It was originally developed by DuPont Pharmaceuticals and has been investigated for its antineoplastic, immunosuppressive, and antiviral properties.[1][2] The primary molecular target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine nucleotide synthesis pathway.[2][3] By inhibiting this enzyme, this compound effectively halts the production of essential pyrimidine building blocks required for DNA and RNA synthesis, thereby impeding cell growth and proliferation.[2][4]
Core Mechanism of Action: Inhibition of DHODH
To understand this compound's function, it is essential to first understand the pathway it targets.
The De Novo Pyrimidine Biosynthesis Pathway
Cells can produce pyrimidine nucleotides through two main routes: the de novo pathway and the salvage pathway. The de novo pathway synthesizes pyrimidines from simple precursor molecules like amino acids and carbon dioxide. Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway.[4][5] Located on the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate, a committed step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, TTP).[4][6]
This compound's Interaction with DHODH
This compound is a highly potent and selective inhibitor of mammalian DHODH.[2][3] It does not inhibit DHODH from non-mammalian sources such as yeast or bacteria.[3][5] Kinetic studies have revealed that this compound exhibits mixed-type inhibition with respect to both the substrate (dihydroorotate) and the cofactor (ubiquinone).[3][5] This suggests that this compound binds to a unique site on the DHODH enzyme, distinct from the binding sites for either the substrate or the cofactor.[3][5] This potent inhibition leads to a rapid and sustained depletion of the intracellular pyrimidine pool, which is the foundation for its therapeutic effects.[7]
Cellular and Physiological Consequences of DHODH Inhibition
The blockade of DHODH by this compound triggers a cascade of downstream effects:
-
Pyrimidine Depletion and Substrate Accumulation: The most direct consequence is a dose-dependent depletion of pyrimidine nucleotides (UTP and CTP) and a corresponding accumulation of the DHODH substrate, dihydroorotate.[8]
-
Cell Cycle Arrest: Rapidly dividing cells, which have a high demand for nucleotides for DNA replication, are particularly sensitive to pyrimidine depletion. Inhibition of DHODH leads to a stall in cell cycle progression, primarily during the S-phase.[9][10]
-
Immunosuppression: Proliferating lymphocytes are highly dependent on the de novo pathway for pyrimidine synthesis. This compound's inhibition of this pathway leads to the suppression of T-cell proliferation and other immune functions.[7][11]
-
Antiviral Activity: Viruses are obligate intracellular parasites that hijack the host cell's metabolic machinery, including nucleotide synthesis, for their own replication. By depleting the pyrimidine pool, this compound exhibits broad-spectrum antiviral activity against a range of RNA and DNA viruses.[4][12]
-
Anticancer Effects: Cancer cells are characterized by rapid and uncontrolled proliferation, making them heavily reliant on de novo nucleotide synthesis. This compound has demonstrated potent anticancer properties in preclinical models of various cancers, including neuroblastoma and acute myeloid leukemia (AML).[6][13]
-
Upregulation of Antigen Presentation: Recent studies have shown that pyrimidine depletion caused by this compound leads to an upregulation of antigen presentation pathway (APP) genes and an increase in cell surface MHC class I expression on cancer cells.[8][14] This suggests a potential synergy with immune checkpoint blockade therapies.[15]
Quantitative Data Summary
The potency of this compound has been quantified across various experimental systems. The following tables summarize key inhibitory and efficacy data.
Table 1: this compound Inhibitory Potency Against DHODH
| Target | Assay Type | Value | Reference(s) |
| Human DHODH | Enzyme Inhibition | IC₅₀: 5.2 nM | [16] |
| Human DHODH | Enzyme Inhibition | IC₅₀: ~20 nM | [11][17] |
| L1210 DHODH | Enzyme Kinetics | Kᵢ': 5-8 nM | [3][5] |
IC₅₀: Half maximal inhibitory concentration; Kᵢ': Apparent inhibition constant
Table 2: this compound Antiviral Activity
| Virus | Cell Line | Value | Reference(s) |
| Enterovirus 71 (EV71) | RD cells | IC₅₀: 82.40 nM | [4] |
| Enterovirus 70 (EV70) | Not Specified | IC₅₀: 29.26 nM | [4] |
| Coxsackievirus B3 (CVB3) | Not Specified | IC₅₀: 35.14 nM | [4] |
| Yellow Fever Virus | A549 cells | Not Specified | [11] |
IC₅₀: Half maximal inhibitory concentration in cell-based assays
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: In Vitro DHODH Activity Assay (DCIP Colorimetric Method)
This assay measures DHODH activity by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.[18]
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Coenzyme Q₁₀ (Decylubiquinone)
-
DCIP solution
-
Dihydroorotic acid (substrate)
-
This compound or other test inhibitors
-
Microplate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate by combining the assay buffer, 100 µM Coenzyme Q₁₀, and 200 µM DCIP.[18]
-
Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the recombinant DHODH enzyme to all wells.
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[18]
-
Initiate the reaction by adding 500 µM dihydroorotic acid to all wells.[18]
-
Immediately measure the absorbance at 650 nm with a microplate reader. Continue to take readings every minute for 10-20 minutes.[18]
-
Calculate the rate of reaction (decrease in absorbance over time). Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC₅₀ value.
Protocol 2: Cell Proliferation Assay (Trypan Blue Exclusion Method)
This method assesses the cytostatic or cytotoxic effects of this compound by counting viable cells.
Materials:
-
Cancer cell line of interest (e.g., HL-60, A549)
-
Complete cell culture medium
-
This compound stock solution
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control. To confirm the on-target effect, a rescue condition can be included by co-administering an excess of uridine (e.g., 5-100 µM).[9][11]
-
Incubate the cells for a defined period (e.g., 48-72 hours).
-
Harvest the cells by trypsinization and resuspend them in a known volume of medium.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[18]
-
Calculate the total number of viable cells per well for each condition. Plot cell viability versus this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Measurement of Intracellular Pyrimidine Nucleotide Levels
This protocol outlines a general approach for quantifying changes in nucleotide pools following this compound treatment, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Cultured cells treated with this compound or vehicle
-
Ice-cold 5% mannitol solution
-
Ice-cold methanol
-
Cell scraper
-
Centrifuge
-
LC-MS system
Procedure:
-
Culture and treat approximately 5-10 million cells with this compound for the desired time (e.g., 24 hours).[18]
-
Rapidly wash the cells twice with ice-cold 5% mannitol solution to remove extracellular metabolites.[18]
-
Immediately add ice-cold methanol to the plate to quench metabolic activity and extract the nucleotides.[18]
-
Scrape the cells and collect the methanol extract.[18]
-
Centrifuge the extract to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Analyze the samples using a suitable LC-MS method, such as capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS), to separate and quantify individual nucleotide species (e.g., UTP, CTP, dihydroorotate).[18]
-
Normalize the results to the cell number or total protein content.
Resistance Mechanisms and Synergistic Strategies
A key mechanism of resistance to this compound is the cellular uptake of extracellular nucleosides via the pyrimidine salvage pathway.[6][9] This compensatory pathway allows cells to bypass the block in de novo synthesis. This understanding has led to the exploration of combination therapies. Studies have shown that this compound is synergistic with inhibitors of equilibrative nucleoside transporters (ENTs), such as dipyridamole.[6][9][19] By blocking both the de novo and salvage pathways, this combination strategy can more effectively induce cancer cell death.[9]
Conclusion
This compound is a well-characterized, potent inhibitor of DHODH that effectively blocks the de novo synthesis of pyrimidines. This mechanism confers strong cytostatic, immunosuppressive, and antiviral properties by depleting the nucleotide pools essential for the proliferation of host cells and the replication of pathogens. While its clinical development for solid tumors has been challenging, potentially due to a narrow therapeutic window and rescue by high uridine levels in tumors, its potent activity continues to make it a valuable research tool and a candidate for combination therapies and for treating other conditions like viral infections and hematologic malignancies.[2][13][20] The strategy of combining this compound with nucleoside transport inhibitors or immune checkpoint blockades represents a promising avenue for future clinical investigation.[15][19]
References
- 1. This compound | C23H15F2NO2 | CID 57030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of dihydroorotate dehydrogenase activity by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sodium: inhibition of dihydroorotic acid dehydrogenase, depletion of pyrimidine pools, and consequent inhibition of immune functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 14. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 15. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Brequinar: A Technical Guide to its Antiviral Potential
Abstract
Brequinar (BRQ) is a potent, selective inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. By depleting the intracellular pool of pyrimidines, this compound effectively starves viruses of the necessary building blocks for replication, establishing it as a promising host-targeted, broad-spectrum antiviral agent. This document provides a comprehensive overview of this compound's mechanism of action, its spectrum of antiviral activity, detailed experimental protocols for its evaluation, and the key signaling pathways involved.
Introduction
The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral therapies. Host-targeted antivirals (HTAs) represent a promising strategy, as they are less susceptible to the development of viral resistance compared to direct-acting antivirals. This compound, originally developed as an immunosuppressive agent for organ transplant rejection, has garnered significant attention for its potent antiviral properties against a wide range of RNA viruses.[1][2] Its mechanism of action revolves around the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[1]
DHODH is the rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of uridine and cytidine, key components of RNA and DNA.[1][3] Many viruses, particularly RNA viruses, are heavily reliant on the host cell's nucleotide pool for their rapid replication.[4] By inhibiting DHODH, this compound effectively depletes the pyrimidine supply, thereby hindering viral genome synthesis.[1] This guide explores the technical details of this compound's antiviral potential for an audience of researchers and drug development professionals.
Mechanism of Action
This compound's primary antiviral activity stems from its potent inhibition of human DHODH.[5] This enzyme is located on the inner mitochondrial membrane and catalyzes the conversion of dihydroorotate to orotate, a crucial step in the de novo pyrimidine biosynthesis pathway.[1][3] this compound competitively binds to the ubiquinone-binding site of DHODH, disrupting its catalytic activity.[5][6]
The downstream effect of DHODH inhibition is a significant reduction in the intracellular pool of pyrimidine nucleotides (uridine and cytidine).[7] Since viruses are obligate intracellular parasites, they rely on the host cell's machinery and resources for replication. The depletion of pyrimidines creates an environment where the virus cannot efficiently synthesize its genetic material, leading to a halt in replication.[1] The antiviral effect of this compound can be reversed by the addition of exogenous uridine, confirming that its mechanism is dependent on the inhibition of the pyrimidine biosynthesis pathway.[1][5]
Beyond pyrimidine starvation, some studies suggest that DHODH inhibitors like this compound may also exert antiviral effects by modulating the host's innate immune response, including the induction of interferon-stimulated genes (ISGs).[3][8]
In Vitro Antiviral Activity of this compound
This compound has demonstrated potent, broad-spectrum antiviral activity against a diverse range of RNA viruses in vitro.[5] The following tables summarize its efficacy, represented by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and its cytotoxicity, represented by the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window.
| Virus Family | Virus | Cell Line | EC50/IC50 (nM) | CC50 (μM) | Selectivity Index (SI) | Reference(s) |
| Picornaviridae | Enterovirus 71 (EV71) | RD | 82.40 | >10 | >121.36 | [1] |
| Enterovirus 70 (EV70) | RD | 29.26 | >10 | >341.76 | [1] | |
| Coxsackievirus B3 (CVB3) | RD | 35.14 | >10 | >284.58 | [1] | |
| Flaviviridae | Dengue Virus (DENV) | - | 17 - 61 | - | - | [9] |
| Zika Virus (ZIKV) | - | 17 - 61 | - | - | [9] | |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 17 | 178.6 | 10,505.88 | [10] |
| SARS-CoV-2 (Beta Variant) | A549/ACE2 | 2670 | >10 | >3.75 | [7] | |
| Orthomyxoviridae | Influenza A Virus | - | 241 | 2.87 | 11.91 | [5] |
| Filoviridae | Ebola Virus | - | - | - | - | [5][10] |
Note: EC50/IC50 values can vary depending on the cell line, viral strain, and assay conditions.
Key Experimental Protocols
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero E6, A549) in 24- or 96-well plates and incubate until a confluent monolayer is formed.[11]
-
Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI) for a defined adsorption period (e.g., 1-2 hours).[11][12]
-
Compound Treatment: Remove the viral inoculum and add fresh culture medium containing serial dilutions of this compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).[12]
-
Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).[11]
-
Harvesting: Collect the cell culture supernatants, which contain the progeny virions. Subject the plates to freeze-thaw cycles to release intracellular virus particles.[12]
-
Titration: Determine the viral titer in the harvested supernatants using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[13][14]
-
Data Analysis: Calculate the percent reduction in viral yield for each this compound concentration compared to the virus control. The EC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability and metabolic activity of the host cells to determine its cytotoxic potential.
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 10^3 to 10^5 cells per well and incubate for 4-6 hours.[15]
-
Compound Treatment: Add fresh media containing serial dilutions of this compound to the wells. Include a "cell control" with no compound.[15]
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-4 days).[15]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate in the dark for 2-4 hours.[15][16]
-
Formazan Solubilization: Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.[16] Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a microplate reader at a specific wavelength (e.g., 570 nm).[16]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percent viability against the log of the compound concentration.[16]
Conclusion and Future Directions
This compound's potent inhibition of DHODH positions it as a compelling broad-spectrum antiviral candidate. Its host-targeted mechanism of action offers a high barrier to the development of viral resistance. The extensive in vitro data demonstrates its efficacy against a multitude of clinically relevant viruses, often at nanomolar concentrations with a favorable selectivity index.
However, a key consideration is the potential for the host cell's nucleotide salvage pathway to compensate for the de novo synthesis inhibition, potentially reducing this compound's in vivo efficacy.[7][17] Future research should focus on:
-
In vivo efficacy studies: Evaluating this compound's antiviral activity in relevant animal models of viral disease.
-
Combination therapies: Investigating synergistic effects when this compound is combined with inhibitors of the nucleotide salvage pathway or with direct-acting antivirals.[7][17]
-
Pharmacokinetics and Pharmacodynamics: Characterizing the drug's profile to optimize dosing regimens for sustained antiviral pressure.
References
- 1. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound inhibits African swine fever virus replication in vitro by activating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 13. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 17. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Brequinar in In-Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Brequinar, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in in-vitro cell culture experiments. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression following this compound treatment are provided, along with key quantitative data and visualizations of the underlying biological pathways and experimental workflows.
Introduction
This compound is a selective and potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[1] This disruption of nucleotide metabolism leads to the inhibition of cell proliferation and can induce cell cycle arrest and apoptosis, making this compound a valuable tool for cancer research and drug development.[3][4][5] The effects of this compound can often be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway.[1]
Mechanism of Action
This compound exerts its biological effects by targeting DHODH, a key enzyme in the de novo synthesis of pyrimidines. This pathway is crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A-375 | Melanoma | 0.59 | [6] |
| A549 | Lung Carcinoma | 4.1 | [6] |
| HCT-116 | Colon Cancer | >30 (MTT), Colony formation blocked at 2.5 µM | [7] |
| HeLa | Cervical Cancer | 0.338 (48h), 0.156 (72h) | [8] |
| CaSki | Cervical Cancer | 0.747 (48h), 0.228 (72h) | [8] |
| HL-60 | Acute Promyelocytic Leukemia | 0.0044 | [9] |
| Jurkat | Acute T-cell Leukemia | - | [9] |
| WM266-4 | Melanoma | - | [9] |
| HT-1080 | Fibrosarcoma | - | [9] |
| A431 | Epidermoid Carcinoma | - | [9] |
| LNCaP | Prostate Cancer | Sensitized to TRAIL | [2] |
| MCF-7 | Breast Cancer | Sensitized to TRAIL | [2] |
| HT-29 | Colon Cancer | Sensitized to TRAIL | [2] |
Note: IC50 values can vary depending on the assay conditions, cell density, and incubation time. It is recommended to perform a dose-response curve for your specific cell line and experimental setup.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in-vitro effects of this compound.
Experimental Workflow Overview
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[10][11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[15][16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: Collect cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to cause an S-phase stall in the cell cycle.[3][17]
References
- 1. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and this compound sensitizes cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Brequinar Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By blocking DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting cell proliferation.[1][4] This mechanism has led to its investigation as an immunosuppressive, anti-cancer, and antiviral agent.[3][4] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in preclinical research. These application notes provide detailed protocols for the preparation, storage, and handling of this compound in a laboratory setting.
Safety and Handling Precautions
This compound should be considered a hazardous substance.[1] It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye and skin irritation.[3][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.
-
Ventilation: Handle the solid compound and prepare stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[5]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[1]
-
Disposal: Dispose of this compound waste according to institutional and local regulations for hazardous chemical waste.
-
SDS: Before use, researchers must review the complete Safety Data Sheet (SDS) for this compound.[1]
Data Presentation: Solubility and Storage
Proper solvent selection and storage are crucial for maintaining the integrity and activity of this compound. The following tables summarize the solubility and recommended storage conditions.
Table 1: this compound Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM)* | Notes |
| DMSO | 25 - 50 mg/mL[2] | 66.6 - 133.2 mM | The recommended solvent for high-concentration stock solutions. Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[6] Ultrasonic treatment may be required for complete dissolution.[2][7] |
| Dimethylformamide (DMF) | ~2 mg/mL[1] | ~5.3 mM | Purge with an inert gas.[1] |
| Ethanol | < 1 mg/mL[2][7] | < 2.7 mM | Considered insoluble or sparingly soluble.[1][2][7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[1] | ~1.3 mM | For preparing aqueous working solutions, first dissolve this compound in DMSO, then dilute with the aqueous buffer.[1] |
| Water | Insoluble[6] | Insoluble | The sodium salt of this compound is water-soluble (up to 39.73 mg/mL). |
*Molar concentrations calculated based on a molecular weight of 375.37 g/mol for this compound.
Table 2: Storage and Stability
| Form | Storage Temperature | Stability Period | Notes |
| Solid Powder | -20°C[1][6] | ≥ 3 years[6] | Store protected from light. |
| Stock Solution in DMSO | -80°C | Up to 1 year[2][6] | Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[2][6] |
| Stock Solution in DMSO | -20°C | 1 to 6 months[2][6] | Shorter-term storage. Avoid freeze-thaw cycles. |
| Aqueous Working Solution | 4°C | ≤ 24 hours | Prepare fresh and use immediately. Storing aqueous solutions for more than one day is not recommended.[1] |
Experimental Protocols
-
This compound (crystalline solid)[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Sonicator (bath or probe)
-
Pipettes and sterile, filtered pipette tips
-
Appropriate PPE (lab coat, gloves, safety glasses)
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed.
-
Calculate Required Mass:
-
The molecular weight of this compound is 375.37 g/mol .
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 1 mL x 375.37 g/mol = 3.75 mg
-
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh 3.75 mg of this compound powder directly into the tube. Handle powder in a fume hood or ventilated enclosure.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the solid does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.[2][7] Visually inspect the solution to ensure no particulates remain. A clear solution should be obtained.
-
-
Storage:
For cell-based assays, a high concentration of DMSO can be toxic. The stock solution must be diluted into an aqueous buffer or cell culture medium.
-
Determine Final Concentration: Decide the final working concentration of this compound and the final percentage of DMSO required for your experiment (typically ≤ 0.5%).
-
Dilution:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Important: To avoid precipitation, add the DMSO stock solution directly to the aqueous buffer or cell culture medium and mix immediately and thoroughly.[1] Do not add the aqueous solution to the concentrated DMSO stock.
-
-
Use and Storage:
-
Use the freshly prepared aqueous working solution immediately.
-
It is not recommended to store aqueous solutions of this compound for more than one day.[1]
-
Visualizations
This compound targets the DHODH enzyme, a critical step in the de novo synthesis of pyrimidines.
Caption: this compound inhibits the DHODH enzyme.
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C23H15F2NO2 | CID 57030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application of Brequinar in Viral Replication Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for both cellular and viral RNA and DNA.[4][5] By targeting this host cell enzyme, this compound effectively depletes the intracellular pyrimidine pool, thereby inhibiting the replication of a broad spectrum of viruses that are dependent on these nucleotides for their propagation.[6][7][8] This host-targeting antiviral strategy presents a high barrier to the development of viral resistance.[1] This document provides detailed application notes and protocols for utilizing this compound in viral replication assays.
Mechanism of Action
This compound exerts its antiviral activity by inhibiting the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, which is the conversion of dihydroorotate to orotate by DHODH.[1][2] This inhibition leads to a reduction in the intracellular pool of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are vital for viral nucleic acid synthesis.[6][9] The antiviral effect of this compound can be reversed by the addition of exogenous pyrimidines, such as uridine, confirming its mechanism of action.[4][7]
Quantitative Data Summary
The antiviral activity of this compound has been demonstrated against a wide range of viruses. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) for this compound against various viruses in different cell lines.
| Virus | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Enterovirus 71 (EV71) | RD | 82.40 | >10 | >121.36 | [4] |
| Enterovirus 70 (EV70) | RD | 29.26 | Not Specified | Not Specified | [4] |
| Coxsackievirus B3 (CVB3) | RD | 35.14 | Not Specified | Not Specified | [4] |
| Dengue Virus (DENV) | Not Specified | 17 - 61 | Not Specified | Not Specified | [2] |
| Zika Virus (ZIKV) | Not Specified | 17 - 61 | Not Specified | Not Specified | [2] |
| SARS-CoV-2 | Not Specified | Not Specified | >25 | Not Specified | [10] |
| African Swine Fever Virus (ASFV) | PAMs | Not Specified | 451.8 | Not Specified | [11] |
| Respiratory Syncytial Virus (RSV-A) | HEp-2 | 11.3 | Not Specified | Not Specified | [12] |
| Respiratory Syncytial Virus (RSV-B) | HEp-2 | 19.0 | Not Specified | Not Specified | [12] |
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the antiviral activity of this compound.
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index. The Cell Counting Kit-8 (CCK-8) or MTT assays are commonly used.[4][10]
Materials:
-
Host cells (e.g., RD, A549, Vero)
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Protocol:
-
Seed host cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to allow for cell attachment.[4]
-
Prepare serial dilutions of this compound in complete growth medium, ranging from 0.001 µM to 100 µM.[4] Include a vehicle control (DMSO) at the highest concentration used for dilution.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions or control medium to each well.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[4][13]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or add MTT reagent and incubate for 4 hours followed by the addition of solubilization solution.[10][11]
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[11]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 value using a dose-response curve.
Viral Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.
Materials:
-
Host cells
-
24-well or 48-well cell culture plates
-
Virus stock with a known titer
-
Complete growth medium
-
This compound stock solution
-
Materials for virus titration (e.g., plaque assay)
Protocol:
-
Seed host cells in a 24-well or 48-well plate and incubate overnight.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.5.[4]
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.[4]
-
Add complete growth medium containing serial dilutions of this compound or a vehicle control.
-
Incubate the plate for 24-72 hours, depending on the virus replication cycle.[4][12]
-
Harvest the cell culture supernatant.
-
Determine the viral titer in the supernatant using a standard titration method, such as a plaque assay or TCID50 assay.
-
Calculate the EC50 value, which is the concentration of this compound that reduces the viral yield by 50%.
Plaque Reduction Assay
This assay is a classic method to determine the effect of an antiviral compound on the formation of viral plaques.
Materials:
-
Host cells
-
6-well or 12-well cell culture plates
-
Virus stock
-
Complete growth medium
-
This compound stock solution
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Pre-treat the cells with different concentrations of this compound for 1 hour before infection.[4]
-
Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 30 PFU/well).[12]
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with medium containing the corresponding this compound concentration and 0.3% methylcellulose or another gelling agent.[12]
-
Incubate the plates for several days until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the vehicle control.
-
Determine the EC50 value from the dose-response curve.
Time-of-Addition Assay
This assay helps to determine at which stage of the viral replication cycle this compound exerts its inhibitory effect.[14]
Materials:
-
Host cells
-
24-well cell culture plates
-
Virus stock
-
This compound stock solution
Protocol:
-
Seed host cells in a 24-well plate and incubate overnight.
-
Synchronize the infection by incubating the cells with the virus at a high MOI (e.g., 2) at 4°C for 1 hour to allow for attachment but not entry.[14]
-
Wash the cells to remove unattached virus and add pre-warmed medium to initiate infection.
-
Add a fixed, effective concentration of this compound (e.g., 5 µM) at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 20 hours).[14]
-
Harvest the supernatant at a late time point (e.g., 24 hours post-infection) and determine the viral titer.
-
By observing when the addition of this compound no longer has an effect on the viral yield, you can pinpoint the stage of replication that is inhibited. For this compound, the inhibition is expected at the stage of RNA synthesis.[14]
Uridine Reversal Assay
This experiment is crucial to confirm that the antiviral activity of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.[11]
Materials:
-
Host cells
-
24-well cell culture plates
-
Virus stock
-
This compound stock solution
-
Uridine stock solution
Protocol:
-
Seed host cells in a 24-well plate and infect with the virus as in the viral yield reduction assay.
-
Treat the infected cells with an effective concentration of this compound (e.g., 100 µM for some systems) in the presence of increasing concentrations of uridine (e.g., 12.5, 25, 50 µM).[11]
-
Include controls with this compound alone, uridine alone, and a vehicle control.
-
After 24 hours, harvest the supernatant and quantify the viral yield.[11]
-
A rescue of viral replication in the presence of uridine confirms that this compound's antiviral effect is due to pyrimidine depletion.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits DHODH, blocking de novo pyrimidine synthesis and viral replication.
Experimental Workflow for Antiviral Evaluation```dot
Caption: this compound inhibits the viral replication stage, specifically nucleic acid synthesis.
References
- 1. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. This compound and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits African swine fever virus replication in vitro by activating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris.unito.it [iris.unito.it]
- 13. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Enhancing Therapeutic Efficacy through Synergistic Combinations with Brequinar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar (BQR), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), is a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] While this compound demonstrated promise in preclinical models, it showed limited efficacy as a monotherapy in clinical trials for solid tumors.[3][4][5][6][7] Emerging research has illuminated a powerful strategy to unlock this compound's therapeutic potential: combination therapy. By co-administering this compound with agents that target complementary pathways, researchers can achieve synergistic effects, leading to enhanced anti-cancer activity and potentially overcoming mechanisms of resistance.
These application notes provide a comprehensive overview of synergistic combinations with this compound, detailing the underlying mechanisms, quantitative outcomes, and experimental protocols to guide further research and development in this promising area.
I. Rationale for this compound Combination Therapy
The primary mechanism of action for this compound is the inhibition of DHODH, which depletes the intracellular pool of pyrimidines essential for DNA and RNA synthesis, thereby halting cell proliferation.[1][2] However, cancer cells can often evade this blockade by utilizing the pyrimidine salvage pathway, which recycles extracellular nucleosides. Therefore, a key strategy for synergistic combinations is the simultaneous inhibition of both the de novo and salvage pathways.
II. Synergistic Combinations with this compound
A growing body of preclinical evidence supports the combination of this compound with various agents to achieve synergistic anti-tumor effects. The following table summarizes key findings from these studies.
| Combination Agent | Cancer Model | Key Synergistic Outcomes | Reference(s) |
| Dipyridamole (ENT Inhibitor) | Colon and Pancreatic Cancer Cell Lines | Significantly reduced cell viability compared to single-agent treatment. Dipyridamole blocks the equilibrative nucleoside transporter (ENT), preventing the uptake of extracellular nucleosides for the salvage pathway. | [3][4][5][6][7] |
| Doxorubicin | Melanoma Cells and Nude Mice Bearing Melanoma Tumors | Synergistic and additive cell growth inhibition in vitro. In an in vivo model, the combination led to almost 90% tumor regression. | [3] |
| 5-Fluorouracil (5-FU) | Murine Colon Tumor Models (Colon 26) | More than additive anti-tumor effect in vivo. The synergy was dependent on the scheduling of the drugs and the uridine concentrations in the tumor microenvironment. | [8] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Breast Cancer (Preclinical Models) | This compound promotes the differentiation of myeloid-derived suppressor cells (MDSCs), which are immunosuppressive. This action enhances the efficacy of immune checkpoint blockade, leading to tumor regression. | [9] |
| Cyclosporine and Rapamycin | In Vitro Lymphocyte Proliferation Assays and In Vivo Cardiac Allograft Models | This compound displayed synergistic immunosuppressive effects with cyclosporine and rapamycin, suggesting potential applications in transplantation and autoimmune diseases. | [10] |
| Silibinin | In Vitro hDHODH Enzyme Inhibition Assay | The combination of silibinin and this compound resulted in a 9.33-fold dose reduction for this compound to achieve 99% inhibition of the hDHODH enzyme. | [11] |
III. Signaling Pathways and Mechanisms of Action
The synergistic interaction between this compound and Equilibrative Nucleoside Transporter (ENT) inhibitors, such as dipyridamole, is a well-characterized example of dual pathway inhibition. The following diagram illustrates this mechanism.
IV. Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of this compound in combination with other agents.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol outlines the use of the MTT assay to determine cell viability and the subsequent analysis of synergy using the Chou-Talalay method.
A. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Combination agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
B. Experimental Workflow:
C. Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug and their combination at a constant ratio.
-
Drug Treatment: Add the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and cells treated with each drug alone.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the synergistic anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
A. Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Cancer cells for implantation
-
This compound
-
Combination agent
-
Vehicle solution
-
Calipers for tumor measurement
-
Animal balance
B. Step-by-Step Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into four groups: Vehicle control, this compound alone, combination agent alone, and this compound + combination agent.
-
Drug Administration: Administer the drugs and vehicle according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between groups.
-
V. Logical Framework for Combination Strategy
The decision to combine this compound with another agent should be based on a sound biological rationale. The following diagram illustrates the logical relationship for selecting a combination partner.
VI. Conclusion
The strategy of combining this compound with other therapeutic agents represents a promising approach to enhance its anti-cancer efficacy. By targeting complementary pathways, such as the pyrimidine salvage pathway or immune evasion mechanisms, researchers can achieve synergistic effects that are greater than the sum of the individual agents. The protocols and data presented in these application notes provide a framework for the continued investigation and development of novel this compound-based combination therapies. Careful consideration of the underlying biological rationale and rigorous preclinical testing are essential for translating these promising strategies into effective clinical treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo studies on the combination of this compound sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bring on the this compound: an approach to enforce the differentiation of myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synergistic interactions in vitro and in vivo of this compound sodium with cyclosporine or rapamycin alone and in triple combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anti-proliferative Activity of Brequinar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of Brequinar, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).[1] this compound exerts its activity by blocking the de novo synthesis of pyrimidine nucleotides, which are essential for cell growth and proliferation.[1]
Mechanism of Action
This compound targets and inhibits the enzyme dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential building blocks for DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a halt in DNA replication and RNA synthesis, which in turn arrests cell proliferation, often in the S-phase of the cell cycle.[4][5][6]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the de novo pyrimidine synthesis pathway.
Quantitative Data Summary
The anti-proliferative activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. The IC50 values can vary depending on the cell line and the assay conditions.
| Cell Line | Assay Type | IC50 Value | Reference |
| Human DHODH (in vitro) | Enzyme Assay | 5.2 nM | [7] |
| Human DHODH (in vitro) | Enzyme Assay | 10 nM | [8] |
| Rat DHODH (in vitro) | Enzyme Assay | 367 nM | [8] |
| EV71 (Enterovirus 71) | Antiviral Assay | 82.40 nM | [2][9] |
| EV70 (Enterovirus 70) | Antiviral Assay | 29.26 nM | [2][9] |
| CVB3 (Coxsackievirus B3) | Antiviral Assay | 35.14 nM | [2][9] |
| MDA-MB-231 | Cell Viability (24h) | 0.31 µM | [7] |
| MDA-MB-468 | Cell Viability (24h) | 0.082 µM | [7] |
| HL-60 | Cell Growth (72h) | 4.4 nM | [10] |
| HCT-116 | MTT Assay | Varies | [5] |
| MIA PaCa-2 | MTT Assay | Varies | [5] |
| HT-29 | MTT Assay | Varies | [5] |
| PAMs (Porcine Alveolar Macrophages) | CCK-8 Assay (48h) | CC50: 451.8 µM | [11] |
| ASFV (African Swine Fever Virus) in PAMs | IFA | EC50: 21.95 µM | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound on a cell population.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4][5]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (BrdU Incorporation)
This protocol directly measures DNA synthesis and is a robust method to assess the anti-proliferative effects of this compound.
Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific anti-BrdU antibody.[12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
BrdU labeling solution (10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Denaturation solution (e.g., 2N HCl)
-
Neutralization solution (e.g., 0.1 M sodium borate buffer, pH 8.5)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
96-well imaging plates or coverslips
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well for a final concentration of 10 µM.[13][14] Incubate for 2-4 hours.[13]
-
Fixation: Remove the medium, wash with PBS, and fix the cells with fixation solution for 15-30 minutes at room temperature.[13]
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization solution for 10-15 minutes.
-
Denaturation: Wash with PBS and treat the cells with denaturation solution for 30 minutes at room temperature to expose the incorporated BrdU.[13][15]
-
Neutralization: Wash with PBS and neutralize the acid with neutralization solution for 5-10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour.
-
Antibody Staining: Incubate with anti-BrdU primary antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.[13]
-
Counterstaining and Imaging: Wash with PBS, counterstain the nuclei with DAPI, and image the cells using a fluorescence microscope.
-
Data Analysis: Quantify the percentage of BrdU-positive cells relative to the total number of cells (DAPI-positive) for each treatment condition.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[16] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[16]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound's anti-proliferative activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound inhibits African swine fever virus replication in vitro by activating ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. mbl.edu [mbl.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols: Brequinar in Combination Therapy for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar (BQR) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby leading to cell cycle arrest and inhibition of cell proliferation.[1][3] While this compound demonstrated significant preclinical antitumor activity, it showed limited efficacy as a monotherapy in early clinical trials for solid tumors.[4][5] This is partly attributed to the activation of the nucleotide salvage pathway, which allows cells to import extracellular nucleosides and bypass the effects of DHODH inhibition.[1][6]
This has led to a renewed interest in this compound as part of a combination therapy strategy. By simultaneously targeting both the de novo and salvage pathways, a synergistic antitumor effect can be achieved. Preclinical studies have shown promising results for the combination of this compound with inhibitors of equilibrative nucleoside transporters (ENTs), such as dipyridamole, which block the uptake of extracellular nucleosides.[1][3][7] This application note provides an overview of the rationale for this combination therapy, a hypothetical clinical trial design, and detailed experimental protocols for evaluating such a strategy.
Mechanism of Action: A Dual-Pronged Approach
The antitumor activity of this compound is based on its ability to induce pyrimidine starvation. However, cancer cells can evade this by activating the nucleotide salvage pathway, which relies on transporters like ENT1 and ENT2 to import pyrimidines from the extracellular environment.[1][6] A combination therapy of this compound with an ENT inhibitor creates a synthetic lethal scenario by blocking both the primary (de novo) and the compensatory (salvage) pathways for pyrimidine acquisition.
Hypothetical Phase I/II Clinical Trial: this compound in Combination with an ENT Inhibitor
This section outlines a hypothetical clinical trial design for evaluating the safety and efficacy of this compound in combination with an ENT inhibitor in patients with advanced solid tumors.
Trial Objectives:
-
Primary Objective (Phase I): To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with a fixed dose of an ENT inhibitor.
-
Secondary Objectives (Phase II):
-
To evaluate the preliminary anti-tumor activity of the combination therapy based on objective response rate (ORR) per RECIST 1.1.
-
To assess the safety and tolerability of the combination.
-
To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the combination.
-
Patient Population:
-
Adults with histologically confirmed, advanced or metastatic solid tumors who have failed standard therapies.
-
ECOG performance status of 0 or 1.
-
Adequate organ function.
Data Presentation: Hypothetical Clinical Trial Outcomes
The following tables present hypothetical but plausible data from the proposed Phase I/II clinical trial.
Table 1: Phase I Dose Escalation and Dose-Limiting Toxicities (DLTs)
| Dose Level | This compound Dose (mg/m²) | ENT Inhibitor Dose | No. of Patients | DLTs |
| 1 | 150 | Fixed Dose | 3 | 0 |
| 2 | 250 | Fixed Dose | 3 | 0 |
| 3 | 400 | Fixed Dose | 6 | 2 (Grade 3 Diarrhea, Grade 4 Neutropenia) |
| RP2D | 250 | Fixed Dose |
Table 2: Phase II Efficacy Results (at RP2D)
| Tumor Type | No. of Patients | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) | Objective Response Rate (ORR) |
| Colorectal Cancer | 20 | 0 | 4 | 8 | 8 | 20% |
| Pancreatic Cancer | 20 | 0 | 3 | 7 | 10 | 15% |
| NSCLC | 20 | 1 | 5 | 9 | 5 | 30% |
Table 3: Common Treatment-Related Adverse Events (AEs) in Phase II (≥15% of Patients)
| Adverse Event | Grade 1-2 (%) | Grade 3 (%) | Grade 4 (%) |
| Diarrhea | 45 | 10 | 0 |
| Nausea | 35 | 5 | 0 |
| Fatigue | 30 | 8 | 0 |
| Anemia | 25 | 5 | 0 |
| Neutropenia | 15 | 10 | 2 |
| Thrombocytopenia | 20 | 5 | 1 |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
Objective: To determine the synergistic anti-proliferative effect of this compound and an ENT inhibitor in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, PANC-1)
-
This compound
-
ENT inhibitor (e.g., Dipyridamole)
-
96-well plates
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the ENT inhibitor.
-
Treatment: Treat the cells with the drug combinations for 72 hours. Include wells with single agents and a vehicle control.
-
Viability Assessment: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
Protocol 2: DHODH Enzyme Activity Assay
Objective: To measure the activity of DHODH in cell lysates or patient samples to confirm target engagement by this compound.
Materials:
-
Cell lysates or patient-derived samples
-
DHODH Activity Assay Kit (e.g., from Abcam or Cayman Chemical)
-
Microplate reader capable of absorbance measurement
Procedure:
-
Sample Preparation: Prepare cell lysates or process patient samples according to the assay kit instructions.
-
Reaction Setup: Prepare the reaction mix containing the DHODH substrate and other components as per the kit protocol.
-
Assay: Add the sample to the reaction mix and incubate.
-
Measurement: Measure the change in absorbance over time at the specified wavelength.
-
Data Analysis: Calculate the DHODH activity based on the rate of substrate conversion, as described in the kit manual.
Conclusion
The combination of this compound with an ENT inhibitor represents a promising strategy to overcome resistance and enhance the therapeutic potential of DHODH inhibition in solid tumors. The provided hypothetical clinical trial design and experimental protocols offer a framework for the preclinical and clinical evaluation of this combination therapy. Further investigation is warranted to translate these promising preclinical findings into effective treatments for patients with advanced cancers.
References
- 1. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ENT1 blockade by CNX-774 overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Brequinar Technical Support Center: Overcoming Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with Brequinar in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] Its low solubility in aqueous solutions can pose a significant challenge for researchers, potentially leading to precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the different forms of this compound available?
A2: this compound is available as a free acid and as a sodium salt. This compound free acid is sparingly soluble in aqueous buffers, while this compound sodium salt exhibits significantly higher solubility in water.[3]
Q3: What solvents are recommended for dissolving this compound?
A3: For the free acid form of this compound, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions.[3][4] this compound sodium is soluble in water and DMSO.
Q4: Can I store this compound solutions?
A4: It is generally recommended to prepare fresh aqueous solutions of this compound for daily use.[3] Stock solutions in DMSO can be stored at -20°C for up to six months or -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Decrease the final concentration of this compound in the aqueous solution.- Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system).- Use this compound sodium salt, which has higher aqueous solubility. |
| Cloudy or hazy appearance of the solution. | Incomplete dissolution or formation of a fine precipitate. | - Gently warm the solution (be cautious with temperature-sensitive compounds).- Use sonication to aid dissolution.[4][5]- Filter the solution through a 0.22 µm filter to remove any undissolved particles. |
| Inconsistent experimental results. | Inaccurate concentration due to precipitation or degradation. | - Prepare fresh solutions before each experiment.- Visually inspect the solution for any signs of precipitation before use.- Confirm the concentration of your stock solution using a spectrophotometer if possible. |
| Difficulty dissolving this compound powder. | The compound may have absorbed moisture, or the incorrect solvent is being used. | - Ensure the this compound powder is stored in a desiccator.- For this compound free acid, start by dissolving in a small amount of DMSO before adding aqueous buffer.[3] For this compound sodium, use water or DMSO. |
Quantitative Solubility Data
Table 1: Solubility of this compound (Free Acid)
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| DMSO | ~5 - 25 | ~13.3 - 66.6 | [3][4] |
| Ethanol | ~0.2 | ~0.53 | [3] |
| Dimethylformamide | ~2 | ~5.3 | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.33 | [3] |
Table 2: Solubility of this compound Sodium
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| Water | 39.73 | 100 | |
| DMSO | 39.73 | 100 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (Free Acid) for In Vitro Assays
Materials:
-
This compound (free acid) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[5]
Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the this compound stock solution to the culture medium while vortexing or mixing. The final DMSO concentration should typically be kept below 0.5% to minimize solvent toxicity to cells.[6]
-
-
Visually inspect the final working solution to ensure there is no precipitation.
-
Use the freshly prepared working solution for your experiment immediately. Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
Protocol 3: Preparation of this compound Formulation for In Vivo Studies
This protocol describes a common formulation for intraperitoneal (i.p.) injection. The final formulation is a suspension.
Materials:
-
This compound (free acid) powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[5]
-
In a sterile tube, add the following solvents sequentially, mixing well after each addition:
-
400 µL of PEG300
-
100 µL of the this compound DMSO stock solution[5]
-
-
Add 50 µL of Tween-80 and mix thoroughly.[5]
-
Add 450 µL of saline to bring the final volume to 1 mL.[5]
-
The final solution will be a suspended solution with a this compound concentration of 2.08 mg/mL.[5]
-
Use sonication and warming if necessary to aid in the formation of a uniform suspension.[4][5]
-
It is recommended to use this formulation immediately after preparation.[7]
Visualizations
Caption: this compound's mechanism of action via DHODH inhibition.
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novel mechanisms of this compound sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Brequinar and Uridine Supplementation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Brequinar and uridine supplementation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the production of nucleotides required for DNA and RNA synthesis.[2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell growth arrest, particularly in rapidly proliferating cells that rely on this pathway.[1][4]
Q2: How does uridine supplementation reverse the effects of this compound?
Uridine supplementation circumvents the this compound-induced block in the de novo pyrimidine synthesis pathway. Exogenous uridine is taken up by cells and converted into uridine monophosphate (UMP) by the enzyme uridine kinase.[5] UMP can then be phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP), replenishing the pyrimidine nucleotide pool necessary for DNA and RNA synthesis and other cellular processes. This rescue mechanism relies on the pyrimidine salvage pathway.
Q3: What is the typical concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary significantly depending on the cell line. IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be in the low nanomolar to micromolar range. For example, some neuroblastoma cell lines show IC50 values in the low nanomolar range, while certain colon and pancreatic cancer cell lines have IC50 values from 0.48 µM to over 25 µM.[4][6] It is always recommended to perform a dose-response curve to determine the optimal this compound concentration for your specific cell line.
Q4: What concentration of uridine should be used for rescue experiments?
The concentration of uridine required for rescue depends on the this compound concentration and the cell type. Physiological plasma concentrations of uridine are around 5 µM.[4][7] In cell culture, concentrations ranging from 5 µM to 200 µM have been used to reverse this compound's effects.[4][5][8] A concentration of 100 µM uridine has been shown to completely rescue the growth of U2OS and HCT116 cells treated with this compound.[9] It is advisable to test a range of uridine concentrations to find the optimal level for your experimental setup.
Troubleshooting Guides
Issue 1: Uridine supplementation is not reversing the cytotoxic effects of this compound.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | At very high concentrations of this compound (e.g., >30 µM in some cell lines), uridine may be unable to fully rescue the cells.[8] This could be due to off-target effects of this compound or overwhelming inhibition of the pyrimidine pathway. Solution: Perform a dose-response experiment to ensure you are using a this compound concentration that is within the range that can be rescued by uridine. |
| Insufficient uridine concentration. | The amount of uridine may not be enough to overcome the pyrimidine depletion caused by this compound. Solution: Increase the concentration of uridine. Titrate uridine from 5 µM up to 200 µM to find the optimal rescue concentration for your cell line and this compound dose.[5] |
| Impaired uridine uptake. | Cells may have low expression or function of the nucleoside transporters (ENTs and CNTs) responsible for uridine uptake. Solution: If possible, assess the expression of key nucleoside transporters in your cell line. Consider using a different cell line with known transporter expression if this is a recurring issue. |
| Cell line is resistant to uridine rescue. | Some cell lines may have inherent resistance mechanisms. Solution: Unfortunately, if a cell line is intrinsically resistant to uridine rescue, you may need to consider alternative experimental models. |
| Purity or stability of uridine. | The uridine stock solution may have degraded or be of poor quality. Solution: Prepare a fresh stock solution of uridine from a reliable source and store it properly in aliquots at -20°C or -80°C. |
Issue 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Variations in the initial number of cells per well can lead to significant differences in viability readouts. Solution: Ensure a homogenous cell suspension and use a multichannel pipette or an automated cell dispenser for plating. Visually inspect plates after seeding to confirm even cell distribution. |
| Edge effects in multi-well plates. | Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity. |
| Timing of this compound and uridine addition. | The timing of drug and rescue agent addition can influence the outcome. Solution: Standardize the timing of all additions. Typically, cells are allowed to adhere overnight before any treatment. |
| Assay-specific artifacts. | Different viability assays (e.g., MTT, WST-1, CellTiter-Glo) rely on different cellular processes and can be affected by experimental conditions. Solution: Understand the principle of your chosen assay. For example, some compounds can interfere with the absorbance or fluorescence readings. It may be beneficial to validate key findings with a second, mechanistically different viability assay. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT 116 | Colon Cancer | 0.480 ± 0.14 | [4] |
| HT-29 | Colon Cancer | >25 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | 0.680 ± 0.25 | [4] |
| HL-60 | Acute Promyelocytic Leukemia | 0.0044 | [10] |
| Jurkat | T-cell Leukemia | - | [10] |
| A549 | Lung Carcinoma | - | [10] |
| WM266-4 | Melanoma | - | [10] |
| HT-1080 | Fibrosarcoma | - | [10] |
| A431 | Epidermoid Carcinoma | - | [10] |
| SK-N-BE(2)C | Neuroblastoma | Low nanomolar range | [6] |
Note: "-" indicates that the source mentions potent antiproliferative activity without providing a specific IC50 value.
Table 2: Effective Uridine Concentrations for this compound Rescue
| Cell Line | This compound Concentration | Uridine Concentration for Rescue | Outcome | Reference |
| Various | Low concentrations | 1 µM | Slight reversal of growth inhibition | [8] |
| Various | Low concentrations | 5-500 µM | Greater reversal of growth inhibition | [8] |
| HCT 116 | Not specified | 5 µM | Rescued cell growth inhibition | [4] |
| U2OS, HCT116 | Not specified | 100 µM | Complete rescue of cell growth | [9] |
| RD cells | 1 µM | 25, 50, 200 µM | Partial restoration of viral protein and RNA expression | [5] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of this compound and the rescue effect of uridine using a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Uridine stock solution (in water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. For rescue experiments, also prepare media containing a fixed concentration of this compound with varying concentrations of uridine.
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium (or control medium with DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Analysis of Intracellular Nucleotide Pools by HPLC
This protocol provides a general framework for the extraction and analysis of nucleotides from cultured cells.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Extraction buffer (e.g., 0.4 M perchloric acid or ice-cold 60% methanol)
-
Neutralization buffer (e.g., 3 M K₂CO₃)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and UV detector.
-
Nucleotide standards (ATP, UTP, CTP, GTP, etc.)
Procedure:
-
Cell Harvesting and Extraction:
-
Culture cells to the desired confluency.
-
Rapidly wash the cells with ice-cold PBS to remove extracellular medium.
-
Immediately add ice-cold extraction buffer to the cells and scrape them from the plate.
-
Incubate the cell lysate on ice for 20-30 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the nucleotides.
-
-
Neutralization (if using perchloric acid):
-
Add neutralization buffer dropwise to the supernatant until the pH is between 6.5 and 7.5.
-
Centrifuge again to remove the precipitated potassium perchlorate.
-
-
HPLC Analysis:
-
Filter the final supernatant through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Separate the nucleotides using an appropriate gradient of mobile phases (e.g., a gradient of methanol in a phosphate buffer).
-
Detect the nucleotides by their UV absorbance at 254 nm.
-
Quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.
-
Visualizations
Caption: De Novo Pyrimidine Synthesis Pathway and this compound's Site of Action.
Caption: Uridine Salvage Pathway as a Rescue Mechanism for this compound's Effects.
Caption: General Experimental Workflow for this compound and Uridine Rescue Assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 7. tandfonline.com [tandfonline.com]
- 8. In vitro and in vivo studies on the combination of this compound sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing Brequinar Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Brequinar concentration for cell-based assays. Find troubleshooting tips and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication.[3][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby halting cell proliferation and exhibiting antiviral and anti-cancer effects.[3][5]
Q2: How do I determine the optimal concentration range for this compound in my cell line?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) and narrow it down based on the initial results. The IC50 values for this compound can vary significantly between different cell lines.[6][7]
Q3: How can I confirm that the observed effect of this compound is due to DHODH inhibition?
A3: A uridine rescue experiment is the standard method to confirm the on-target effect of this compound. Since this compound blocks the de novo synthesis of pyrimidines, supplementing the cell culture medium with exogenous uridine allows cells to bypass this inhibition via the pyrimidine salvage pathway.[8][9][10] If the addition of uridine reverses the anti-proliferative or cytotoxic effects of this compound, it confirms that the observed activity is due to DHODH inhibition.[3][10]
Q4: What are the common causes of inconsistent results in my this compound assays?
A4: Inconsistent results can arise from several factors:
-
Cell Health and Density: Ensure your cells are healthy, viable, and seeded at an optimal density.[11] Over-confluent or unhealthy cells can lead to variable responses.
-
Media and Supplements: Use fresh, consistent batches of culture media and supplements.[11] Variations in media components can affect cell growth and drug sensitivity.
-
Incubation Conditions: Maintain stable temperature and CO2 levels in your incubator.[11]
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Low this compound Concentrations
Possible Cause:
-
High Cell Sensitivity: The cell line you are using may be exceptionally sensitive to pyrimidine depletion.
-
Off-target Effects: While this compound is selective, very high concentrations might lead to off-target effects. However, at low concentrations, this is less likely.
-
Experimental Error: Incorrect calculation of drug concentration or seeding of too few cells.
Troubleshooting Steps:
-
Verify IC50: Re-run the dose-response curve with a finer titration of concentrations at the lower end of your range.
-
Perform a Uridine Rescue: Add exogenous uridine (e.g., 50-100 µM) to the media along with this compound.[12][13] If uridine rescues the cells, the cytotoxicity is likely on-target.
-
Check Cell Seeding Density: Optimize the number of cells seeded per well to ensure a robust population at the time of drug addition.[11]
-
Time-course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[6][7]
Issue 2: No or Weak Effect of this compound Observed
Possible Cause:
-
High Nucleoside Levels in Media: Some culture media, particularly those supplemented with high levels of serum, may contain sufficient nucleosides to bypass the effect of DHODH inhibition.[14]
-
Active Pyrimidine Salvage Pathway: The cell line may have a highly active pyrimidine salvage pathway, making it less dependent on de novo synthesis.
-
Drug Inactivity: The this compound stock solution may have degraded.
Troubleshooting Steps:
-
Use Dialyzed Serum: Culture cells in media supplemented with dialyzed fetal bovine serum (FBS) to reduce the concentration of exogenous nucleosides.
-
Combine with Salvage Pathway Inhibitors: Consider co-treatment with an inhibitor of the equilibrative nucleoside transporter (ENT), such as dipyridamole, to block the uptake of extracellular nucleosides.[5][6]
-
Prepare Fresh this compound Stock: Always use a freshly prepared stock solution of this compound.
-
Test a Sensitive Cell Line: Use a cell line known to be sensitive to this compound as a positive control to confirm drug activity.
Issue 3: Uridine Rescue is Incomplete or Ineffective
Possible Cause:
-
Insufficient Uridine Concentration: The concentration of uridine may not be high enough to fully rescue the cells, especially at high this compound concentrations.[8][9]
-
Off-target Effects of this compound: At very high concentrations, this compound may have off-target effects that are not reversible by uridine.[8]
-
Limited Uridine Uptake: The cell line may have inefficient uridine transport mechanisms.
Troubleshooting Steps:
-
Titrate Uridine Concentration: Perform a dose-response experiment with varying concentrations of uridine in the presence of a fixed concentration of this compound to find the optimal rescue concentration.
-
Lower this compound Concentration: Test the uridine rescue at a this compound concentration closer to the IC50 value, where on-target effects are predominant.
-
Confirm Uridine Transporter Expression: If possible, verify the expression of nucleoside transporters in your cell line.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound in various cell lines as reported in the literature.
Table 1: this compound IC50 Values in Different Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| A-375 | MTT Assay | 0.59 µM | [2] |
| A549 | MTT Assay | 4.1 µM | [2] |
| HCT 116 | MTT Assay | 0.480 ± 0.14 µM | [7] |
| HCT 116 | Colony Formation | 0.218 ± 0.24 µM | [7] |
| HT-29 | MTT Assay | >25 µM | [7] |
| HT-29 | Colony Formation | >25 µM | [7] |
| MIA PaCa-2 | MTT Assay | 0.680 ± 0.25 µM | [7] |
| MIA PaCa-2 | Colony Formation | 0.590 ± 0.36 µM | [7] |
| RD (EV71) | Antiviral Assay | 82.40 nM | [3][15] |
| RD (EV70) | Antiviral Assay | 29.26 nM | [3][15] |
| RD (CVB3) | Antiviral Assay | 35.14 nM | [3][15] |
Table 2: this compound Inhibition of DHODH Enzyme Activity
| Enzyme Source | IC50 Value | Reference |
| Human DHODH | 5.2 nM | [2] |
| Human DHODH | ~20 nM | [16] |
| Human DHODH | 10 nM | [17] |
| Rat DHODH | 367 nM | [17] |
Experimental Protocols
Protocol 1: Determining this compound IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-4,000 cells/well) and allow them to attach overnight.[6][7]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72, 96, or 120 hours) at 37°C in a humidified incubator with 5% CO2.[6][7]
-
MTT Addition: Add MTT solution (final concentration 300 µg/mL) to each well and incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Uridine Rescue Assay
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Drug and Uridine Treatment: Prepare solutions of this compound at a fixed concentration (e.g., 2x the IC50) and varying concentrations of uridine (e.g., 0, 10, 50, 100 µM). Add these solutions to the cells.
-
Incubation and Analysis: Follow steps 3-7 from Protocol 1 to assess cell viability.
-
Interpretation: A dose-dependent increase in cell viability with increasing uridine concentration indicates a successful rescue and confirms on-target DHODH inhibition.
Visualizations
Caption: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.
Caption: Workflow for optimizing this compound concentration and validating its mechanism.
Caption: A logical guide for troubleshooting common this compound assay issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo studies on the combination of this compound sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo studies on the combination of this compound sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Brequinar dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brequinar. The information aims to help users adjust this compound dosage to minimize off-target effects and achieve desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH)[1]. DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine) required for DNA and RNA synthesis[2][3]. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation[2][4].
Q2: What are the known on-target and off-target effects of this compound?
A2:
-
On-target effects: The primary on-target effect is the inhibition of DHODH, leading to pyrimidine depletion and subsequent anti-proliferative and immunosuppressive effects[2][4]. This has been explored for anticancer, immunosuppressive, and antiviral applications[1][5].
-
Off-target effects: At higher concentrations, this compound has been shown to inhibit tyrosine phosphorylation[4][6]. Some clinical side effects, such as gastrointestinal symptoms and elevated liver enzymes, may be attributable to off-target effects not directly related to pyrimidine synthesis blockade[5].
Q3: What are the common dose-limiting toxicities observed with this compound?
A3: In clinical trials, the primary dose-limiting toxicity of this compound is myelosuppression, with thrombocytopenia (low platelet count) being the most common manifestation[7][8]. Other significant toxicities include mucositis (inflammation of mucous membranes), skin reactions (including severe desquamative dermatitis), nausea, and vomiting[7][8].
Q4: How can I mitigate the on-target toxicity of this compound in my experiments?
A4: The on-target antiproliferative effects of low concentrations of this compound can be reversed by supplementing the culture medium with exogenous uridine[4][6][9]. Uridine allows cells to bypass the DHODH-inhibited de novo pathway by utilizing the pyrimidine salvage pathway for nucleotide synthesis. However, this rescue effect may not be observed at very high this compound concentrations[6][9].
Q5: What is the "uridine rescue" experiment and why is it important?
A5: A uridine rescue experiment is a critical control to confirm that the observed cellular effects of this compound are due to its on-target inhibition of DHODH. By adding uridine to the experimental system, researchers can determine if the effects of this compound can be reversed. If the addition of uridine rescues the cells from this compound-induced effects (e.g., growth inhibition), it strongly suggests the effects are due to pyrimidine depletion. This helps to distinguish on-target from potential off-target effects, which would not be reversed by uridine supplementation[10][11].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity at expected therapeutic concentrations. | Cell line is highly sensitive to pyrimidine depletion. Off-target effects at the concentration used. | Perform a dose-response curve to determine the IC50 for your specific cell line. Include a uridine rescue arm in your experiment to confirm on-target activity. Start with lower concentrations of this compound. |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. Inconsistent this compound concentration. Degradation of this compound stock solution. | Standardize cell seeding density and treatment protocols. Prepare fresh this compound working solutions from a DMSO stock for each experiment. Store stock solutions at -20°C or -80°C. |
| No observable effect at concentrations reported in the literature. | Cell line may have a highly active pyrimidine salvage pathway. This compound may not be effectively inhibiting DHODH. Incorrect dosage calculation. | Confirm the expression and activity of DHODH in your cell line. Consider combining this compound with an inhibitor of the nucleoside salvage pathway, such as dipyridamole, to enhance its effect[12][13]. Double-check all dosage calculations and stock solution concentrations. |
| Uridine rescue is not working. | This compound concentration is too high, leading to off-target effects or overwhelming DHODH inhibition[6][9]. Insufficient uridine concentration. | Reduce the concentration of this compound to a level where on-target effects are expected to dominate. Increase the concentration of uridine used for the rescue (e.g., up to 100 µM)[11]. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 / EC50 | Notes |
| Various Cancer Cell Lines | MTT Assay | Varies (µM range) | Sensitivity varies between cell lines[14]. |
| L1210 | DHODH Inhibition | Ki' ~5-8 nM | Mixed inhibition kinetics[3]. |
| Con A-stimulated T cells | Proliferation | Inhibition at ≤65 µM (reversible by uridine) | Uridine cannot reverse effects at ≥65 µM[4]. |
| SARS-CoV-2 (in vitro) | Antiviral Assay | EC50 = 0.123 µM | CC50 = 231.30 µM[5]. |
| Influenza Virus (in vitro) | Antiviral Assay | EC50 = 0.241 µM | CC50 = 2.87 µM[5]. |
Table 2: Clinical Dosage and Toxicity of this compound
| Study Population | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities |
| Cancer Patients | 10 min IV infusion for 5 consecutive days, every 4 weeks | 210 mg/m²/day (poor risk), 350 mg/m²/day (good risk) | Myelosuppression (thrombocytopenia)[7]. |
| Cancer Patients | Daily x 5 i.v. schedule | 250 mg/m² (good risk), 135 mg/m² (poor risk) | Thrombocytopenia, severe desquamative dermatitis, mucositis[8]. |
| Relapsed/Refractory AML | Oral, twice-weekly or once-weekly | Starting doses from 200 mg/m² to 500 mg/m², dose-adjusted | Safety, PK, and dihydroorotate levels monitored[15]. |
Key Experimental Protocols
1. In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–4,000 cells per well and allow them to attach overnight[12].
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Treatment: Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 72, 96, or 120 hours at 37°C in a humidified incubator with 5% CO₂[12].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C[12][16].
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[12].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[12].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Uridine Rescue Experiment
-
Experimental Setup: Follow the same procedure as the cell proliferation assay.
-
Treatment Groups: Include the following experimental groups:
-
Vehicle control
-
This compound treatment at various concentrations
-
Uridine alone (e.g., 100 µM)
-
This compound at various concentrations + Uridine (e.g., 100 µM)[11]
-
-
Analysis: Compare the cell viability in the this compound-treated groups with and without uridine supplementation. A significant increase in viability in the presence of uridine indicates a successful rescue and confirms on-target DHODH inhibition.
Visualizations
Caption: this compound's mechanism of action via DHODH inhibition.
Caption: Workflow for a this compound dose-response experiment with uridine rescue.
Caption: this compound concentration, effects, and uridine rescue.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Novel mechanisms of this compound sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase I and pharmacokinetic study of this compound (DUP 785; NSC 368390) in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I clinical and pharmacokinetic trial of this compound sodium (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo studies on the combination of this compound sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. This compound and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
The impact of plasma uridine levels on Brequinar's in-vivo activity
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of plasma uridine on the in-vivo activity of Brequinar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does uridine influence it?
A1: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is responsible for producing the pyrimidine nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby halting cell growth and proliferation.[2][3]
However, cells can bypass this blockade using the pyrimidine salvage pathway, which utilizes extracellular uridine.[4][5] Exogenous uridine is transported into the cell and converted into the necessary pyrimidine nucleotides, effectively "rescuing" the cell from this compound's effects.[5][6] This reliance on the salvage pathway is a key factor influencing this compound's efficacy.
Q2: Why is this compound often less effective in in-vivo models compared to in-vitro experiments?
A2: The discrepancy in efficacy is primarily due to the presence of physiological levels of uridine in plasma, which are absent in standard in-vitro culture media unless specifically added.[1][4] Mouse plasma, for instance, contains approximately 5 μM of uridine.[4] This concentration can be sufficient to reverse the growth-inhibitory effects of this compound by activating the pyrimidine salvage pathway.[1][4] In contrast, this compound is significantly more cytotoxic in nucleoside-free media used for in-vitro assays.[7] The failure of this compound in some clinical trials for solid tumors has been partly attributed to this uridine rescue effect, as the salvage pathway imports extracellular nucleosides to sustain cell viability.[4][7]
Q3: How do plasma uridine levels typically respond to this compound administration in-vivo?
A3: this compound administration can cause a complex, dose-dependent response in plasma uridine levels. Initially, high doses of this compound (≥600 mg/m²) can lead to a significant depletion of plasma uridine, with reductions ranging from 40-85%.[8] However, this is often followed by a "rebound" effect 4 to 7 days later, where uridine levels can increase to 160-350% of baseline.[8] In some clinical trials, it was noted that plasma uridine levels rebounded after an initial decrease, which may have contributed to the drug's limited success.[4][7] Lower doses may not cause any significant change in plasma uridine.[1]
Q4: Is it possible to counteract the uridine rescue effect to enhance this compound's in-vivo activity?
A4: Yes, a primary strategy is to co-administer this compound with a nucleoside transport inhibitor.[1] These inhibitors block the uptake of extracellular uridine, preventing the salvage pathway from compensating for DHODH inhibition. Dipyridamole (DPM), an inhibitor of equilibrative nucleoside transporters (ENTs), has been shown to be synergistic with this compound in in-vitro studies.[4][7] This combination significantly enhances this compound's growth-inhibitory effects, even in the presence of uridine.[9][10] While one in-vivo study did not observe synergy between DPM and this compound, it was hypothesized that higher plasma uridine concentrations in the animal model might have been a factor.[4][7]
Troubleshooting Guide
Problem: this compound shows no significant anti-tumor activity in our xenograft model.
| Potential Cause | Suggested Action |
| Uridine Rescue | High plasma or tumor uridine levels may be rescuing the tumor cells.[1] Measure baseline plasma uridine levels in your animal model. Consider co-administration with a nucleoside transport inhibitor like dipyridamole to block the salvage pathway.[1][4] |
| Insufficient DHODH Inhibition | The administered dose may be too low to achieve sustained inhibition of DHODH in the tumor tissue. In clinical studies, lower doses of this compound resulted in moderate to no effect on uridine levels, indicating insufficient target engagement.[1] A dose of 2000 mg/m² was required to decrease uridine levels to 20% of baseline.[1] |
| Tumor-Specific Factors | Uridine concentrations can vary significantly between different tumor types.[9] It was observed that a colon tumor model with higher intrinsic uridine levels was less sensitive to this compound.[9] |
Problem: We are observing significant toxicity (e.g., myelosuppression, anemia) in our animal model.
| Potential Cause | Suggested Action |
| On-Target Toxicity | Inhibition of DHODH in healthy, rapidly dividing cells (like bone marrow) can lead to toxicity.[1][8] This toxicity is often directly related to the extent and duration of DHODH inhibition.[8] |
| Dose and Schedule | The dose and/or schedule may be too aggressive. This compound's side effects led to its investigation as an immunosuppressant due to its narrow therapeutic window.[2] Consider reducing the dose or adjusting the administration schedule (e.g., weekly vs. bi-weekly).[1] |
| Rescue Strategy | Co-administration of uridine can be used to prevent this compound-induced anemia and other toxicities.[11] This can be a strategy to mitigate side effects, but it will also counteract the anti-tumor activity unless specifically targeted. |
Quantitative Data Summary
Table 1: Effect of this compound Dose on Plasma Uridine and DHODH Activity in Patients Data from Phase I and II clinical studies.
| This compound Dose (mg/m²) | Effect on Plasma Uridine | Remaining DHODH Activity | Associated Toxicity |
| 2000–2250 | Long-term depletion (decreased to 20% of baseline)[1][8] | 1%[1] | Severe myelosuppression[1][8] |
| 1800 | Moderate effects[1] | Not specified | Moderate |
| 1200-1500 | Decreased to 80-85% of baseline[1] | 11%[1] | Milder |
| 600 | No change[1] | 24%[1] | Minimal |
Table 2: Uridine Concentrations and Impact on this compound Activity
| Context | Uridine Concentration | Observed Effect on this compound Activity |
| Mouse Plasma (Physiological) | ~5 µM[4] | Can be sufficient to rescue cells in vivo, contributing to lack of synergy with transport inhibitors in some models.[4] |
| In Vitro Rescue | 1 µM | Slightly reversed growth inhibition.[3] |
| In Vitro Rescue | 5 µM | Rescued this compound-induced cell growth inhibition.[4][7] |
| In Vitro Rescue | 50 µM | Rescued the synergistic effect of this compound combined with Dipyridamole.[4] |
| In Vitro Rescue | 100 µM | Completely rescued the growth inhibitory effects of this compound.[5] |
Visualizations
Pyrimidine Synthesis Pathways & this compound Action```dot
// Invisible edges for layout edge[style=invis]; Glutamine -> Uridine_ext; UMP -> UMP_salvage;
// Re-declare visible edge edge[style=solid]; Dihydroorotate -> Orotate [penwidth=2, label="DHODH"]; }
Caption: Workflow to confirm this compound's on-target effect by rescuing cell viability with exogenous uridine.
Troubleshooting Logic: this compound In-Vivo Inefficacy
Caption: A logical flowchart for troubleshooting the lack of this compound efficacy in in-vivo experiments.
Experimental Protocols
Protocol 1: In-Vitro Uridine Rescue Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Media Preparation: Prepare two types of media: a) standard culture medium and b) nucleoside-free medium (e.g., using dialyzed FBS).
-
This compound Treatment: Add this compound at a range of concentrations (e.g., 0 to 50 µM) to wells containing both types of media.
-
Uridine Addition: To a parallel set of wells treated with this compound, add uridine at various physiological and supra-physiological concentrations (e.g., 5 µM, 50 µM, 100 µM). [4][5]5. Incubation: Incubate the plates for a period corresponding to several cell doubling times (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Normalize the viability data to the untreated control. A successful rescue is indicated if the addition of uridine significantly increases the viability of this compound-treated cells compared to those treated with this compound alone. [5] Protocol 2: In-Vivo this compound Efficacy Study in a Xenograft Model
-
Model Establishment: Implant human cancer cells (e.g., HCT 116) subcutaneously into immunocompromised mice. [4]Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Dipyridamole alone, this compound + Dipyridamole).
-
Drug Administration: Administer this compound and/or other agents via the determined route (e.g., intraperitoneal injection, i.p.) and schedule. [4]Monitor animal body weight and general health throughout the study. [7]4. Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Pharmacodynamic Analysis (Optional): At the end of the study (or at intermediate time points), collect blood and tumor tissue samples.
-
Measure plasma uridine levels via LC-MS/MS.
-
Measure DHODH activity in tissue homogenates.
-
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Protocol 3: Measurement of Plasma Uridine Levels
-
Sample Collection: Collect whole blood from animals into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma from blood cells.
-
Protein Precipitation: Add a protein precipitation agent (e.g., ice-cold methanol or acetonitrile) to the plasma samples to remove proteins.
-
Centrifugation: Centrifuge the samples again to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis vial and quantify uridine concentrations using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Quantification: Determine the concentration of uridine by comparing the signal to a standard curve prepared with known concentrations of a uridine standard.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo studies on the combination of this compound sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the mitochondrial pyrimidine biosynthesis enzyme dihydroorotate dehydrogenase by doxorubicin and this compound sensitizes cancer cells to TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vitro and in vivo studies on the combination of this compound sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Brequinar Treatment Schedules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brequinar. The information is designed to help refine treatment schedules and achieve optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of DNA and RNA, thereby leading to the inhibition of cell proliferation and viral replication.[1][4]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is typically supplied as a crystalline solid. For in vitro use, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution.[3][5] It is sparingly soluble in aqueous buffers, so for final experimental concentrations, the DMSO stock should be diluted in the desired aqueous buffer or cell culture medium.[3] It is not recommended to store the aqueous solution for more than one day.[3] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to a year.[6] Always refer to the manufacturer's instructions for specific solubility and stability information.
Q3: What are typical in vitro working concentrations for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. IC50 values for cell proliferation inhibition are often in the low nanomolar to low micromolar range.[1][7] For example, the IC50 for human DHODH is approximately 5.2 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Can the antiproliferative effects of this compound be reversed?
A4: Yes, the effects of this compound can be reversed by supplementing the culture medium with uridine.[6][8][9] Uridine can bypass the DHODH-mediated block in pyrimidine synthesis through the pyrimidine salvage pathway. However, this reversal may be less effective at very high concentrations of this compound.[6][9]
Q5: Why is this compound sometimes used in combination with other drugs like dipyridamole?
A5: this compound's efficacy can be limited by the cell's ability to import extracellular nucleosides via the salvage pathway, thus compensating for the inhibition of de novo synthesis.[10][11] Dipyridamole is an inhibitor of equilibrative nucleoside transporters (ENTs), which are responsible for transporting nucleosides like uridine into the cell.[10][12] By co-administering this compound with dipyridamole, the salvage pathway is blocked, leading to a more potent and synergistic antitumor or antiviral effect.[13][14]
Troubleshooting Guides
Issue 1: Suboptimal or No Inhibition of Cell Proliferation
Possible Cause 1: Uridine in the cell culture medium.
-
Troubleshooting Steps:
-
Check the formulation of your cell culture medium and serum for the presence of uridine. Many commercial media contain low levels of nucleosides.
-
If possible, switch to a nucleoside-free medium for your experiments.
-
If a complete medium change is not feasible, consider dialyzing the fetal bovine serum (FBS) to remove small molecules like uridine.
-
As a control, perform a uridine rescue experiment by adding exogenous uridine to this compound-treated cells to confirm that the observed effect is on-target.[8][9]
-
Possible Cause 2: High activity of the pyrimidine salvage pathway.
-
Troubleshooting Steps:
-
Even in the absence of exogenous uridine, some cell types have highly active salvage pathways.
-
Consider a combination treatment with a nucleoside transport inhibitor, such as dipyridamole, to block the uptake of extracellular nucleosides.[10][12][13] This has been shown to synergistically enhance the antiproliferative effects of this compound.[10][13]
-
Possible Cause 3: Incorrect this compound concentration or degradation.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the IC50 value for your specific cell line.
-
Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[6] Prepare fresh dilutions from a stable stock for each experiment.
-
Verify the purity and activity of your this compound compound.
-
Issue 2: High Cellular Toxicity in Control or Untreated Cells
Possible Cause 1: Solvent toxicity.
-
Troubleshooting Steps:
-
This compound is often dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is non-toxic to your cells (typically below 0.5%).
-
Include a vehicle control in your experimental setup (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent alone.
-
Possible Cause 2: Suboptimal cell culture conditions.
-
Troubleshooting Steps:
-
Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Check for signs of contamination in your cell cultures.
-
Optimize cell seeding density to avoid overgrowth or nutrient depletion during the experiment.
-
Issue 3: Inconsistent or Variable Results Between Experiments
Possible Cause 1: Variation in experimental conditions.
-
Troubleshooting Steps:
-
Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations.
-
Ensure consistent incubation times and conditions (temperature, CO2 levels).
-
Use a consistent source and lot of this compound, media, and supplements.
-
Possible Cause 2: Cell line instability.
-
Troubleshooting Steps:
-
Use low-passage number cells for your experiments.
-
Regularly check the identity and purity of your cell line.
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A-375 | Melanoma | 0.59 | MTT | [1] |
| A549 | Lung Cancer | 4.1 | MTT | [1] |
| HL-60 | Leukemia | 0.0044 | Cell Growth | [2] |
| Jurkat | Leukemia | >10 | Cell Growth | [2] |
| WM266-4 | Melanoma | 0.048 | Cell Growth | [2] |
| HT-1080 | Fibrosarcoma | 0.019 | Cell Growth | [2] |
| A431 | Epidermoid Carcinoma | 0.011 | Cell Growth | [2] |
| HCT 116 | Colon Cancer | 0.01-0.1 | MTT | [10] |
| HT-29 | Colon Cancer | >10 | MTT | [10] |
| MIA PaCa-2 | Pancreatic Cancer | >10 | MTT | [10] |
| DLD-1 | Colorectal Cancer | 1.2 | Cell Viability | [15] |
Table 2: In Vivo Dosing and Observed Toxicities of this compound
| Animal Model | Dose | Schedule | Observed Toxicities | Reference |
| Mice | 10-20 mg/kg/day | Daily | Anemia (preventable with uridine co-administration) | [5][6] |
| Patients (Phase I) | 15-2250 mg/m² | i.v. infusion every 3 weeks | Myelosuppression, nausea, vomiting, diarrhea, mucositis, lymphopenia | [4] |
| Patients (Phase II) | 600-2000 mg/m² | Weekly or bi-weekly | Myelotoxicity | [16] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well and allow them to attach overnight.[10]
-
Treatment: The next day, treat the cells with serial dilutions of this compound (and/or other compounds like dipyridamole). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.3 mg/mL and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: DHODH Activity Assay
-
Enzyme Preparation: Use purified recombinant human DHODH.
-
Pre-incubation: In a 96-well plate, pre-incubate the DHODH enzyme with various concentrations of this compound in an assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM KCl, 0.1% Triton X-100) for 30 minutes at 37°C.[17]
-
Reaction Initiation: Initiate the reaction by adding a master mix containing L-dihydroorotic acid, decylubiquinone, and a colorimetric substrate like 2,6-dichlorophenolindophenol (DCPIP).[17]
-
Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength over time.
-
Data Analysis: Calculate the rate of the reaction and determine the inhibitory effect of this compound.
Mandatory Visualizations
Caption: this compound's mechanism of action and the role of the salvage pathway.
Caption: A typical experimental workflow for an MTT-based cell proliferation assay.
Caption: A troubleshooting decision tree for suboptimal this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. In vivo inhibition of the pyrimidine de novo enzyme dihydroorotic acid dehydrogenase by this compound sodium (DUP-785; NSC 368390) in mice and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 8. This compound inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo studies on the combination of this compound sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Brequinar vs. Leflunomide: A Comparative Guide to DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of dihydroorotate dehydrogenase (DHODH): Brequinar and Leflunomide. DHODH is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, making it an attractive target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[1][2] This document summarizes their mechanisms of action, comparative potency, and key experimental methodologies, supported by experimental data.
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and Leflunomide exert their primary effect by inhibiting DHODH, which leads to the depletion of the pyrimidine pool essential for DNA and RNA synthesis.[1] This cytostatic effect preferentially targets rapidly proliferating cells, such as activated lymphocytes and cancer cells, which rely heavily on the de novo pathway.[3][4][5]
Leflunomide , a prodrug, is rapidly converted to its active metabolite, A77 1726 , in the body.[4][6] A77 1726 is a noncompetitive inhibitor with respect to the enzyme's co-substrate, ubiquinone, and an uncompetitive inhibitor versus the primary substrate, dihydroorotate (DHO).[7][8] Its mechanism of action is considered broader than just DHODH inhibition, with evidence suggesting it also inhibits tyrosine kinases at higher concentrations.[3][4] The growth-inhibitory effects of Leflunomide are not fully rescued by the addition of uridine, indicating potential off-target effects beyond DHODH inhibition.[9]
This compound , in contrast, is a more potent and specific DHODH inhibitor.[5][9] It acts as a competitive inhibitor with respect to ubiquinone and is also uncompetitive with respect to DHO.[7][8][10] Studies have shown that this compound and A77 1726 have overlapping binding sites within a hydrophobic tunnel near the ubiquinone binding site.[7][8] Unlike Leflunomide, this compound's inhibitory effects on cell growth can be completely reversed by the addition of exogenous uridine, confirming that its primary mechanism of action is the specific inhibition of pyrimidine biosynthesis.[9]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and Leflunomide's active metabolite, A77 1726.
Table 1: In Vitro Potency Against Human DHODH
| Inhibitor | IC50 | Ki | Inhibition Mechanism vs. Ubiquinone | Inhibition Mechanism vs. Dihydroorotate |
| This compound | 5.2 nM - 10 nM[11][12] | 25 nM[9] | Competitive[7][8][10] | Uncompetitive[7][8] |
| A77 1726 (Leflunomide metabolite) | ~600 nM - 1.1 µM[12][13] | 2.7 µM - 4.6 µM[9] | Noncompetitive[7][8][10] | Uncompetitive[7][8] |
Table 2: In Vitro Antiviral and Antiproliferative Activity
| Inhibitor | Target | EC50 / IC50 | Cell Line |
| This compound | Influenza A Virus | 0.241 µM[14] | A549 |
| Teriflunomide (Leflunomide metabolite) | Influenza A Virus (WSN) | 35.02 µM[15] | MDCK |
| Leflunomide | Esophageal Squamous Cell Carcinoma | 108.2 µM - 124.8 µM[16] | KYSE510, KYSE450 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted metabolic pathway and a general experimental workflow for comparing DHODH inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Leflunomide are provided below.
DHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic substrate 2,6-dichloroindophenol (DCIP).[17][18]
-
Reagents and Materials:
-
Recombinant human DHODH enzyme.
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 0.05% Triton X-100.[19]
-
Substrate 1: L-dihydroorotic acid (DHO).
-
Substrate 2: Coenzyme Q10 (Ubiquinone).
-
Chromogenic Agent: 2,6-dichloroindophenol (DCIP).
-
Test Inhibitors: this compound, A77 1726 (dissolved in DMSO).
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 600-650 nm.[17]
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors (this compound, A77 1726) in the assay buffer.
-
In a 96-well plate, add the recombinant DHODH enzyme to each well containing the assay buffer.
-
Add the test inhibitor dilutions to the respective wells and pre-incubate for 20-30 minutes at room temperature.[17][19] This allows the inhibitor to bind to the enzyme.
-
To initiate the reaction, add a solution containing DHO, Coenzyme Q10, and DCIP to each well.
-
Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP, which is proportional to DHODH activity.[18]
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percent inhibition relative to a DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[19]
-
Cell Proliferation Assay (CCK-8/MTT Method)
This assay assesses the cytostatic or cytotoxic effects of DHODH inhibitors on rapidly dividing cells.
-
Reagents and Materials:
-
Cancer or immune cell lines (e.g., A549, HL-60, Jurkat).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Test Inhibitors: this compound, Leflunomide.
-
Cell Counting Kit-8 (CCK-8) or MTT reagent.
-
96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1,500-5,000 cells/well) and allow them to adhere overnight.[20]
-
Prepare serial dilutions of this compound and Leflunomide in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control.
-
Incubate the plates for a specified period, typically 72 hours.[21]
-
After incubation, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[20]
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration).
-
In Vivo Xenograft Mouse Model
This model evaluates the anti-tumor efficacy of DHODH inhibitors in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).
-
Human tumor cell line (e.g., SK-N-BE(2)C neuroblastoma cells).[22]
-
Test Inhibitors: this compound, Leflunomide, formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection).
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups: Vehicle control, this compound, and Leflunomide.
-
Administer the drugs and vehicle according to a predetermined schedule (e.g., daily oral gavage). Dosing for this compound in mouse models has ranged from 5 mg/kg to 50 mg/kg.[23]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[24]
-
Compare the tumor growth curves and final tumor weights between the treatment and vehicle groups to assess efficacy.[22][24]
-
Clinical and Preclinical Applications
Leflunomide is an established, FDA-approved disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis and psoriatic arthritis.[6][25] Its active metabolite, teriflunomide, is approved for treating multiple sclerosis.[9]
This compound initially entered clinical trials as an anti-cancer agent for solid tumors but failed to show significant objective responses.[5][9] However, there is renewed interest in this compound. Recent preclinical studies have demonstrated its potent efficacy in models of acute myeloid leukemia (AML), neuroblastoma, and medulloblastoma.[1] Furthermore, this compound has shown potent, broad-spectrum antiviral activity against a range of RNA viruses, including influenza, Zika, Ebola, and SARS-CoV-2.[11][14]
Conclusion
This compound and Leflunomide are both effective inhibitors of DHODH, a key enzyme in pyrimidine synthesis. This compound distinguishes itself with significantly higher potency and greater specificity for DHODH compared to Leflunomide's active metabolite, A77 1726.[9][12] While Leflunomide has found a solid clinical niche in the treatment of autoimmune diseases, this compound's high potency and specific mechanism of action are driving its re-evaluation as a promising therapeutic for specific cancers and as a broad-spectrum antiviral agent. The choice between these inhibitors will depend on the specific research or clinical context, balancing the established clinical profile of Leflunomide against the potent and targeted activity of this compound.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leflunomide: mode of action in the treatment of rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. Mechanism of action of leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Multiple inhibitor analysis of the this compound and leflunomide binding sites on human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. immune-system-research.com [immune-system-research.com]
A Head-to-Head Comparison of Brequinar and Teriflunomide: Efficacy, Mechanism, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Brequinar and teriflunomide are both potent inhibitors of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine synthesis pathway. By targeting this enzyme, both compounds effectively halt the proliferation of rapidly dividing cells, particularly activated lymphocytes, making them significant candidates for immunomodulatory and anti-proliferative therapies. While they share a common mechanism, their clinical development and therapeutic applications have diverged. Teriflunomide is an established treatment for relapsing forms of multiple sclerosis (MS), whereas this compound has been investigated for its potential in oncology and as an immunosuppressant. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies.
Quantitative Efficacy and Potency
The following tables summarize the in vitro potency and clinical efficacy of this compound and teriflunomide based on available data.
Table 1: In Vitro Potency Against Dihydroorotate Dehydrogenase (DHODH)
| Compound | Target | IC50 | Source |
| This compound | Human DHODH | ~20 nM | --INVALID-LINK-- |
| Human DHODH | 25 nM | --INVALID-LINK--[1] | |
| Teriflunomide | Human DHODH | 307.1 nM | [Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2 |
| Human DHODH | 2.7 µM (Ki) | --INVALID-LINK--[1] |
Table 2: Clinical Efficacy of Teriflunomide in Relapsing Multiple Sclerosis (Phase 3 Trials)
| Clinical Trial (Identifier) | Primary Endpoint | Teriflunomide 14 mg Result vs. Placebo | Source |
| TEMSO (NCT00134563) | Annualized Relapse Rate (ARR) | 31.5% reduction | --INVALID-LINK-- |
| TOWER (NCT00751881) | Annualized Relapse Rate (ARR) | 36.3% reduction (p<0.0001) | --INVALID-LINK--[2] |
| Risk of 12-week Confirmed Disability Worsening | 31.5% reduction (p=0.0442) | --INVALID-LINK--[2] | |
| TOPIC (NCT00622700) | Time to Relapse (Conversion to Clinically Definite MS) | 42.6% risk reduction (p=0.0087) | --INVALID-LINK--[3] |
Table 3: Investigational Clinical Data for this compound
| Indication | Study Phase | Key Findings | Source |
| Acute Myeloid Leukemia (AML) | Phase 1b/2a | Substantially slowed the growth of AML in mice by targeting FTO protein and enhancing immune response. An ongoing trial is testing this compound in people with AML. | --INVALID-LINK--[4] |
| Solid Tumors | Phase 1/2 | Limited single-agent activity observed in early clinical trials.[5][6] Recent studies suggest potential for combination therapies.[5][6] | [DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation |
| Immunosuppression | Preclinical | Investigated for preventing organ transplant rejection. | --INVALID-LINK-- |
| Antiviral | In Vitro | Potent activity against various RNA viruses, including SARS-CoV-2, influenza, and Zika virus.[7] | --INVALID-LINK--[7] |
Mechanism of Action: Targeting Pyrimidine Synthesis
Both this compound and teriflunomide exert their primary effect by inhibiting DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this step, these drugs deplete the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This cytostatic effect selectively targets rapidly proliferating cells, such as activated T and B lymphocytes, which rely heavily on the de novo pathway to meet their nucleotide demands. Resting cells, in contrast, can utilize the pyrimidine salvage pathway and are therefore less affected.
Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of DHODH inhibitors.
DHODH Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.
Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH
-
L-dihydroorotic acid (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate reader
Procedure:
-
Prepare a solution of recombinant human DHODH in the assay buffer.
-
Add the desired concentrations of the test compound (this compound or teriflunomide) to the wells of a 96-well plate.
-
Add the DHODH enzyme solution to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding a substrate mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a DHODH Enzyme Inhibition Assay.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytostatic or cytotoxic effects of the compounds on cell growth.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
Materials:
-
Target cell line (e.g., activated lymphocytes, cancer cell lines)
-
Complete cell culture medium
-
Test compounds (this compound or teriflunomide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
Caption: Workflow for a Cell Proliferation (MTT) Assay.
Conclusion
This compound and teriflunomide are both effective inhibitors of DHODH, with this compound demonstrating significantly higher in vitro potency. Teriflunomide has a well-established clinical profile as a safe and effective oral therapy for relapsing multiple sclerosis. The clinical development of this compound has been more challenging, with limited single-agent efficacy in solid tumors. However, its potent anti-proliferative and immunomodulatory properties, along with its demonstrated antiviral activity, suggest that this compound may hold promise in other therapeutic areas, particularly in combination therapies for cancer and as a broad-spectrum antiviral agent. Further research is warranted to fully elucidate the clinical potential of this compound and to identify patient populations that may benefit from its potent inhibition of pyrimidine synthesis.
References
- 1. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral teriflunomide for patients with relapsing multiple sclerosis (TOWER): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral teriflunomide for patients with a first clinical episode suggestive of multiple sclerosis (TOPIC): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rediscovered Drugs Hit Leukemia from Two Different Angles - NCI [cancer.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Harnessing Synthetic Lethality: A Comparative Guide to the Synergistic Anticancer Effects of Brequinar and Dipyridamole
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective cancer therapies has led to the exploration of combination strategies that exploit the unique metabolic dependencies of tumor cells. One such promising strategy involves the dual blockade of nucleotide synthesis pathways. This guide provides a detailed comparison of the synergistic anticancer effects observed when combining Brequinar, an inhibitor of de novo pyrimidine synthesis, with Dipyridamole, an inhibitor of the nucleoside salvage pathway.
Mechanism of Synergistic Action
Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA replication.[1] They meet this demand through two primary routes: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleosides.[1]
This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[1][2] While this compound effectively shuts down this primary production line, cancer cells can compensate by increasing their reliance on the salvage pathway. This compensatory mechanism is a key reason why this compound, despite its potency, failed to show significant efficacy against solid tumors in early clinical trials.[1][2]
This is where Dipyridamole plays a crucial role. Dipyridamole inhibits equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, which are responsible for transporting extracellular nucleosides into the cell for the salvage pathway.[1][2] By blocking this rescue route, Dipyridamole re-sensitizes cancer cells to DHODH inhibition.
The combination of this compound and Dipyridamole creates a synthetic lethal scenario by simultaneously blocking both the de novo and salvage pathways, leading to pyrimidine starvation, cell cycle arrest, and ultimately, cytotoxic cell death.[1][2]
References
A Comparative Analysis of Brequinar and Other Pyrimidine Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Brequinar with other key pyrimidine synthesis inhibitors, including Leflunomide, Teriflunomide, and 5-Fluorouracil. The following sections detail their mechanisms of action, comparative efficacy through in vitro data, and summaries of clinical trial outcomes, supported by detailed experimental protocols and visual pathway diagrams.
Introduction to Pyrimidine Synthesis Inhibition
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making it an attractive target for therapeutic intervention in oncology and autoimmune diseases. Pyrimidine synthesis inhibitors disrupt this pathway at various enzymatic steps, leading to the depletion of essential pyrimidine nucleotides and subsequent cell cycle arrest and inhibition of cell proliferation.
Mechanism of Action
The primary pyrimidine synthesis inhibitors discussed in this guide target two key enzymes: Dihydroorotate Dehydrogenase (DHODH) and Thymidylate Synthase (TS).
This compound, Leflunomide, and Teriflunomide are potent, non-competitive inhibitors of DHODH, a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis—the oxidation of dihydroorotate to orotate.[1][2][3][4] Leflunomide is a prodrug that is rapidly metabolized to its active form, A77 1726 (teriflunomide).[5] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which is critical for the proliferation of activated lymphocytes and cancer cells.[6]
5-Fluorouracil (5-FU) , a cornerstone of cancer chemotherapy, primarily acts by inhibiting Thymidylate Synthase (TS).[7][8][9] 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate.[7][9] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[7][10]
Comparative In Vitro Efficacy
The potency of pyrimidine synthesis inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against their target enzyme or in cell-based proliferation assays. The following tables summarize key quantitative data from in vitro studies.
DHODH Enzyme Inhibition
| Inhibitor | Target | IC50 (nM) | Species | Reference(s) |
| This compound | DHODH | 10 | Human | [11] |
| 367 | Rat | [11] | ||
| A77 1726 (Teriflunomide) | DHODH | 500 - 2300 | Human | [11] |
| 19 - 53 | Rat | [11] |
Note: A77 1726 is the active metabolite of Leflunomide.
Cancer Cell Line Proliferation
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference(s) |
| This compound | HCT 116 | Colorectal Carcinoma | 0.480 ± 0.14 | MTT | [1] |
| HT-29 | Colorectal Carcinoma | >25 | MTT | [1] | |
| MIA PaCa-2 | Pancreatic Cancer | 0.680 ± 0.25 | MTT | [1] | |
| Leflunomide | HCT 116 | Colorectal Carcinoma | >50 | MTT | [1] |
| HT-29 | Colorectal Carcinoma | >50 | MTT | [1] | |
| MIA PaCa-2 | Pancreatic Cancer | >50 | MTT | [1] | |
| Teriflunomide | HCT 116 | Colorectal Carcinoma | >50 | MTT | [1] |
| HT-29 | Colorectal Carcinoma | >50 | MTT | [1] | |
| MIA PaCa-2 | Pancreatic Cancer | >50 | MTT | [1] |
Clinical Trial Outcomes
This compound, Leflunomide, and Teriflunomide have been evaluated in numerous clinical trials for various indications. 5-Fluorouracil is a long-established chemotherapeutic agent.
This compound
This compound has been investigated primarily as an anti-cancer agent. Early clinical trials in patients with solid tumors, such as metastatic colorectal cancer, showed limited efficacy as a single agent.[1][3] More recent studies are exploring its potential in combination therapies and for other indications like acute myeloid leukemia.[12]
Leflunomide
Leflunomide is approved for the treatment of rheumatoid arthritis (RA). Clinical trials have demonstrated its efficacy in improving the signs and symptoms of RA, with outcomes comparable to methotrexate and sulfasalazine.[13][14][15][16][17]
Key Phase II/III Trial Outcomes for Leflunomide in Rheumatoid Arthritis:
| Trial | Comparator | Primary Endpoint | Key Finding | Reference(s) |
| Phase II | Placebo | Improvement in RA symptoms | Statistically significant improvement with 10mg and 25mg daily doses compared to placebo. | [14] |
| US301 | Methotrexate, Placebo | ACR20 Response Rate | Equivalent efficacy to methotrexate and superior to placebo at 1 year. | [13] |
| MN301 | Sulfasalazine, Placebo | ACR20 Response Rate | Similar efficacy to sulfasalazine and superior to placebo at 6 months. | [13] |
Teriflunomide
Teriflunomide is an approved treatment for relapsing forms of multiple sclerosis (MS). Large-scale clinical trials have shown that teriflunomide significantly reduces the annualized relapse rate and slows disability progression compared to placebo.[18][19][20][21]
Key Phase III Trial Outcomes for Teriflunomide in Multiple Sclerosis:
| Trial | Comparator | Primary Endpoint | Key Finding | Reference(s) |
| TEMSO | Placebo | Annualized Relapse Rate (ARR) | Significant reduction in ARR with both 7mg and 14mg doses compared to placebo. | [19] |
| TOWER | Placebo | Annualized Relapse Rate (ARR) | Significant reduction in ARR with both 7mg and 14mg doses; 14mg dose also reduced risk of disability progression. | [19] |
| TOPIC | Placebo | Time to first clinical relapse | 14mg dose significantly reduced the risk of a new clinical relapse in patients with a first clinical episode. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate pyrimidine synthesis inhibitors.
DHODH Enzyme Activity Assay (DCIP-Based)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).
Protocol:
-
Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM coenzyme Q10, 0.05% Triton X-100, and 200 µM DCIP.[22]
-
Enzyme and Inhibitor Preparation: Recombinant human DHODH is pre-incubated with varying concentrations of the test inhibitor or vehicle (DMSO) in the assay buffer.[22]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, dihydroorotic acid, to a final concentration of 500 µM.[22]
-
Measurement: The decrease in absorbance of DCIP is monitored at 650 nm using a microplate reader at 25°C for 10 minutes.[22]
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percent inhibition is determined for each inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
Cell Viability/Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[25]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine synthesis inhibitor for 48-72 hours.[25]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Measurement of Intracellular UTP and CTP Levels
This protocol describes a method for quantifying intracellular uridine triphosphate (UTP) and cytidine triphosphate (CTP) levels using high-performance liquid chromatography (HPLC).
Protocol:
-
Cell Lysis and Extraction: Treat cells with the inhibitor for the desired time. Lyse the cells and extract the nucleotides using a suitable method, such as trichloroacetic acid precipitation.[26]
-
Sample Preparation: Neutralize the extracts and prepare them for HPLC analysis.[26]
-
HPLC Analysis: Separate the nucleotides using a reversed-phase ion-pair HPLC method with a C18 column.[26]
-
Detection: Detect the nucleotides using UV absorbance at 254 nm.[26]
-
Quantification: Quantify the UTP and CTP peaks by comparing their area to a standard curve of known concentrations.[26]
Conclusion
This compound is a highly potent inhibitor of DHODH, demonstrating greater in vitro activity against the human enzyme compared to the active metabolite of Leflunomide, Teriflunomide. This high potency, however, has been associated with a narrow therapeutic window in early clinical trials for solid tumors. In contrast, Leflunomide and Teriflunomide have established roles in the treatment of autoimmune diseases, rheumatoid arthritis and multiple sclerosis respectively, where their immunomodulatory effects are achieved at well-tolerated doses. 5-Fluorouracil, with its distinct mechanism of targeting thymidylate synthase, remains a critical component of chemotherapy regimens for various cancers. The choice of a pyrimidine synthesis inhibitor for therapeutic development or clinical application will depend on the specific disease context, the desired therapeutic index, and the potential for combination with other agents. Further research into optimizing the therapeutic window of potent DHODH inhibitors like this compound may unlock their full potential in oncology and other indications.
References
- 1. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo effects of leflunomide, this compound, and cyclosporine on pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncologynewscentral.com [oncologynewscentral.com]
- 13. documentsdelivered.com [documentsdelivered.com]
- 14. Safety and effectiveness of leflunomide in the treatment of patients with active rheumatoid arthritis. Results of a randomized, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two-year, blinded, randomized, controlled trial of treatment of active rheumatoid arthritis with leflunomide compared with methotrexate. Utilization of Leflunomide in the Treatment of Rheumatoid Arthritis Trial Investigator Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy and safety of leflunomide in patients with active rheumatoid arthritis: a five-year followup study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jnnp.bmj.com [jnnp.bmj.com]
- 19. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Teriflunomide treatment outcomes in multiple sclerosis: A Portuguese real-life experience - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. ajrcps.com [ajrcps.com]
- 26. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Brequinar's Marked Selectivity for Mammalian DHODH: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the selective inhibition of therapeutic compounds is paramount. Brequinar, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), has demonstrated significant promise in various therapeutic areas, including cancer and viral infections. A key aspect of its pharmacological profile is its remarkable selectivity for mammalian DHODH over its microbial counterparts. This guide provides a comprehensive comparison, supported by experimental data, to elucidate this critical attribute.
Quantitative Comparison of this compound's Inhibitory Activity
This compound exhibits potent, low nanomolar inhibition of human DHODH. In contrast, its activity against microbial DHODH is significantly lower, and in some cases, negligible. The following table summarizes the available quantitative data on this compound's inhibitory concentration (IC50) and inhibition constant (Ki) against DHODH from various species.
| Species | Enzyme | IC50 (nM) | Ki (nM) | Citation(s) |
| Homo sapiens (Human) | DHODH | 4.5, 5.2, 6, 10 | - | [1][2][3][4] |
| Mus musculus (Mouse) | DHODH | - | 5-8 | [5] |
| Rattus norvegicus (Rat) | DHODH | 367 | - | [4] |
| Rhodobacter capsulatus | DHODH | 127 | - | [6] |
| Escherichia coli | DHODH | Not inhibited | - | [5] |
| Saccharomyces cerevisiae (Yeast) | DHODH | Not inhibited | - | [5] |
| Zymobacterium oroticum | DHODH | Not inhibited | - | [5] |
The De Novo Pyrimidine Biosynthesis Pathway and this compound's Site of Action
This compound targets the fourth enzyme in the de novo pyrimidine biosynthesis pathway, DHODH. This enzyme is crucial for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby halting cell proliferation and viral replication.
References
- 1. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. citeab.com [citeab.com]
Revolutionizing Cancer Therapy: A Synergistic Approach Combining Brequinar and ENT Inhibitors
A New Frontier in Oncology: Dual-Pronged Attack on Cancer Cell Metabolism Shows Significant Promise
In the relentless pursuit of more effective cancer treatments, a promising strategy has emerged, focusing on the metabolic vulnerabilities of tumor cells. This approach involves the combination of two distinct classes of drugs: Brequinar, a potent inhibitor of de novo pyrimidine synthesis, and Equilibrative Nucleoside Transporter (ENT) inhibitors. This guide provides a comprehensive evaluation of this combination therapy, presenting supporting experimental data, detailed methodologies, and a clear visualization of the underlying mechanisms.
The rationale for this combination lies in the fundamental metabolic differences between cancer and normal cells. Rapidly proliferating cancer cells have a high demand for nucleotides, the building blocks of DNA and RNA. They meet this demand through two main pathways: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleosides.
This compound targets the de novo pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] While effective in preclinical models, this compound's clinical efficacy in solid tumors has been limited.[3] This is partly attributed to cancer cells compensating for the blocked de novo synthesis by upregulating the salvage pathway, importing extracellular nucleosides via transporters like ENTs.[3]
This is where ENT inhibitors come into play. By blocking these transporters, they effectively shut down the salvage pathway, creating a synthetic lethal scenario for cancer cells treated with this compound.[4] This dual blockade of both nucleotide synthesis and salvage pathways leads to a profound depletion of pyrimidines, ultimately halting cancer cell proliferation and inducing cell death.[5]
Comparative Efficacy: In Vitro Studies
Recent studies have provided compelling evidence for the synergistic anti-cancer activity of combining this compound with ENT inhibitors. The following tables summarize the quantitative data from key experiments conducted on various cancer cell lines.
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, primarily from studies on colon (HCT 116, HT-29) and pancreatic (MIA PaCa-2) cancer cell lines, demonstrates the enhanced cytotoxicity of the combination therapy.
| Cell Line | Drug | IC50 (µM) | Reference |
| HCT 116 | This compound | 0.027 ± 0.003 | [6] |
| Dipyridamole | > 10 | [6] | |
| This compound + Dipyridamole (1 µM) | 0.022 ± 0.003 | [6] | |
| HT-29 | This compound | 0.28 ± 0.04 | [6] |
| Dipyridamole | > 10 | [6] | |
| This compound + Dipyridamole (1 µM) | 0.25 ± 0.05 | [6] | |
| MIA PaCa-2 | This compound | 0.11 ± 0.01 | [6] |
| Dipyridamole | > 10 | [6] | |
| This compound + Dipyridamole (1 µM) | 0.09 ± 0.01 | [6] |
Table 1: IC50 values of this compound alone and in combination with the ENT inhibitor Dipyridamole in various cancer cell lines as determined by MTT assay.[6]
Synergistic Effects
The synergistic effect of the drug combination was quantified using the Bliss independence model. A Bliss synergy score greater than 10 indicates a synergistic interaction.
| Cell Line | Combination | Treatment Duration | Bliss Synergy Score | Reference |
| HCT 116 | This compound + Dipyridamole | Continuous | > 10 | [6] |
| This compound + Dipyridamole | 24 hours | > 10 | [6] | |
| HT-29 | This compound + Dipyridamole | Continuous | > 10 | [6] |
| MIA PaCa-2 | This compound + Dipyridamole | Continuous | > 10 | [6] |
| This compound + Dipyridamole | 24 hours | > 10 | [6] |
Table 2: Bliss synergy scores for the combination of this compound and Dipyridamole in cancer cell lines, indicating a strong synergistic relationship.[6]
Visualizing the Mechanism and Workflow
To better understand the biological rationale and the experimental approach, the following diagrams have been generated.
Caption: Dual inhibition of pyrimidine metabolism in cancer cells.
Caption: Workflow for MTT cell viability assay.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of the this compound and ENT inhibitor combination.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the ENT inhibitor (e.g., Dipyridamole) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium (for single-agent and combination treatments) or fresh medium (for untreated controls).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis. Synergy is calculated using models like the Bliss independence or Chou-Talalay method.[6]
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, a measure of long-term cell survival.
-
Cell Plating: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Drug Treatment: Treat the cells with this compound, the ENT inhibitor, or the combination at various concentrations for a specified period (e.g., 24 hours or continuously).
-
Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with crystal violet (0.5% in methanol).[4]
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the surviving fraction for each treatment compared to the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the drug combination for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the effect of the treatment on cell death.
Conclusion and Future Directions
The combination of this compound and ENT inhibitors represents a highly promising and rational approach to cancer therapy. By simultaneously targeting two critical nucleotide metabolic pathways, this strategy induces a synergistic cytotoxic effect in cancer cells. The presented data from in vitro studies strongly supports the enhanced efficacy of this combination over single-agent treatment.
Further preclinical in vivo studies are warranted to evaluate the therapeutic potential and safety profile of this combination in more complex tumor models.[8] Additionally, the identification of predictive biomarkers to select patients most likely to respond to this therapy will be crucial for its successful clinical translation. Overall, the dual inhibition of de novo pyrimidine synthesis and salvage pathways stands as a compelling strategy with the potential to overcome resistance and improve outcomes for cancer patients.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 5. This compound and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Brequinar's Antitumor Activity: A Comparative Cross-Validation in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer activity of Brequinar, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), across various cancer models. This compound's performance is objectively compared with other DHODH inhibitors, supported by experimental data to inform preclinical and clinical research decisions.
Mechanism of Action: Targeting Pyrimidine Biosynthesis
This compound exerts its anti-proliferative effects by inhibiting DHODH, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of pyrimidine nucleotides (uridine and cytidine), which are essential building blocks for DNA and RNA synthesis.[1][2] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for survival.[2] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of tumor growth.[3]
However, cells can also acquire pyrimidines through a salvage pathway, which recycles extracellular nucleosides. This salvage pathway is a potential mechanism of resistance to this compound.[4] Therefore, combination therapies that also block the salvage pathway are being explored to enhance this compound's efficacy.[4]
Comparative Efficacy of DHODH Inhibitors
The following tables summarize the in vitro efficacy of this compound and other notable DHODH inhibitors, Leflunomide (and its active metabolite A77 1726) and Teriflunomide, across a range of cancer cell lines.
Table 1: Comparative IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | A77 1726 (Leflunomide metabolite) IC50 (µM) | Teriflunomide IC50 (µM) |
| A-375 | Melanoma | 0.59[5] | - | - |
| A549 | Lung Carcinoma | 4.1[5] | - | - |
| Daudi | Burkitt's Lymphoma | - | 13[6] | - |
| Ramos | Burkitt's Lymphoma | - | 18[6] | - |
| Raji | Burkitt's Lymphoma | - | 39[6] | - |
| 697 | B-cell Leukemia | - | 29[6] | - |
| WaC3CD5 | B-cell Lymphoma | - | 89[6] | - |
| T24 | Bladder Cancer | - | - | 39.0 (Leflunomide)[7] |
| 5637 | Bladder Cancer | - | - | 84.4 (Leflunomide)[7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | - | 31.36[8] |
| BT549 | Triple-Negative Breast Cancer | - | - | 31.83[8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | - | 59.72[8] |
| HCT 116 | Colon Cancer | Sensitive (IC50 not specified)[9] | > 50[9] | > 50[9] |
| HT-29 | Colon Cancer | Sensitive (IC50 not specified)[9] | > 50[9] | > 50[9] |
| MIA PaCa-2 | Pancreatic Cancer | Sensitive (IC50 not specified)[9] | > 50[9] | > 50[9] |
| Neuroblastoma Cell Lines | Neuroblastoma | Low nanomolar range[10] | - | - |
Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models
| Cancer Model | Treatment Regimen | Outcome | Reference |
| HCT 116 Mouse Xenograft | This compound + Dipyridamole (ENT inhibitor) | Significant inhibition of tumor growth compared to vehicle control, but no statistical significance between the combination and this compound alone.[4] | [4] |
| Neuroblastoma Xenograft and Transgenic Mouse Models | This compound monotherapy | Dramatically reduced tumor growth and extended survival.[10] | [10] |
| TH-MYCN Transgenic Neuroblastoma Mice | This compound + Temozolomide | Curative in the majority of mice.[10] | [10] |
| Melanoma Xenografts in Nude Mice | This compound + Doxorubicin | Almost 90% tumor regression.[11] | [11] |
| Glioblastoma Xenografts (LN229 cells) | 10 mg/kg this compound daily (IP) | Reduced tumor growth. | [12] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the pyrimidine biosynthesis pathway and a typical experimental workflow for evaluating DHODH inhibitors.
Caption: Pyrimidine biosynthesis pathways and this compound's point of inhibition.
Caption: General experimental workflow for evaluating this compound's activity.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other DHODH inhibitors in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival and reproductive integrity.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound and other test compounds
-
Fixation solution (e.g., 10% neutral buffered formalin)[15]
-
Staining solution (e.g., 0.5% crystal violet in methanol/water)[15]
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the DHODH inhibitors for a specified period.
-
Incubation: Replace the drug-containing medium with fresh complete medium and incubate for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution, and then stain with crystal violet solution.[15]
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.
DHODH Enzyme Inhibition Assay
This in vitro assay directly measures the inhibitory effect of compounds on the enzymatic activity of DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)[16]
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor[16]
-
DCIP (2,6-dichloroindophenol) - colorimetric indicator[16]
-
This compound and other test compounds
-
Microplate reader
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the recombinant DHODH enzyme with various concentrations of the test compounds in the assay buffer containing CoQ10 and DCIP for 30 minutes at 25°C.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate.
-
Kinetic Reading: Immediately measure the decrease in absorbance at 650 nm over time (e.g., for 10 minutes) using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.[16]
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for injection
-
Matrigel (optional, to enhance tumor formation)
-
This compound and other test agents formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[17]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg daily via intraperitoneal injection) and any combination agents according to the planned dosing schedule. The control group receives the vehicle.[12]
-
Monitoring: Measure the tumor volume (using the formula: (length x width²)/2) and the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size reaching a predetermined limit or a set time point), euthanize the mice and excise the tumors.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy. Analyze any changes in body weight as an indicator of toxicity.
Conclusion
This compound is a potent inhibitor of DHODH with demonstrated activity against a variety of cancer models, particularly in hematological malignancies and neuroblastoma. While its efficacy in solid tumors as a monotherapy has been limited in past clinical trials, recent preclinical data suggests that its therapeutic potential can be enhanced through combination strategies that target the pyrimidine salvage pathway or with other chemotherapeutic agents. The provided comparative data and experimental protocols serve as a valuable resource for researchers designing and interpreting studies aimed at further elucidating the therapeutic utility of this compound in oncology.
References
- 1. This compound and dipyridamole in combination exhibits synergistic antiviral activity against SARS-CoV-2 in vitro: Rationale for a host-acting antiviral treatment strategy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ossila.com [ossila.com]
- 8. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 16. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Analysis of Brequinar and A77 1726 Binding to Human Dihydroorotate Dehydrogenase
A Comprehensive Guide for Researchers in Drug Development
Human dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthetic pathway, making it a key target for therapeutic intervention in cancer, autoimmune diseases, and viral infections. This guide provides a detailed comparison of the binding mechanisms of two well-characterized DHODH inhibitors, Brequinar and A77 1726, the active metabolite of leflunomide.
At a Glance: Key Differences in Inhibition
| Feature | This compound | A77 1726 (Teriflunomide) |
| IC50 (Human DHODH) | ~5.2 - 10 nM[1][2][3] | ~600 nM[4] |
| Binding Affinity (Kd) | Not explicitly found | 12 nM[5] |
| Mechanism vs. Ubiquinone | Competitive[1][6][7] | Non-competitive[4][6][7] |
| Binding Site | Overlapping site in the ubiquinone binding tunnel[6][7][8][9][10] | Overlapping site in the ubiquinone binding tunnel[6][7][8][9][10] |
Structural Insights into Inhibitor Binding
Both this compound and A77 1726 bind within a hydrophobic tunnel that leads to the flavin mononucleotide (FMN) cofactor at the active site of human DHODH.[9][10] This tunnel is understood to be the binding site for the natural substrate, ubiquinone.[8] High-resolution crystal structures have revealed that despite their distinct chemical scaffolds, the two inhibitors share a common binding pocket within this tunnel.[8][9][10]
The binding of these inhibitors physically obstructs the access of ubiquinone to the FMN cofactor, thereby halting the catalytic cycle of the enzyme. The subtle differences in their interactions with the amino acid residues lining this tunnel are believed to be responsible for their differing potencies and kinetic profiles.
Mechanism of Action: The Pyrimidine Starvation Effect
The primary downstream effect of DHODH inhibition by both this compound and A77 1726 is the depletion of the intracellular pyrimidine pool. DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, a pathway essential for the production of DNA and RNA. By blocking this enzyme, the inhibitors effectively starve rapidly proliferating cells, such as cancer cells and activated lymphocytes, of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and inhibition of proliferation.[4][11]
Caption: Inhibition of DHODH by this compound and A77 1726 blocks pyrimidine synthesis.
Experimental Methodologies
The characterization of the binding and inhibitory activity of this compound and A77 1726 on human DHODH has been achieved through a combination of structural, biochemical, and biophysical techniques.
X-Ray Crystallography
High-resolution crystal structures of human DHODH in complex with both this compound and A77 1726 have been instrumental in elucidating their binding modes.
General Protocol:
-
Protein Expression and Purification: Recombinant human DHODH is expressed, typically in E. coli, and purified to homogeneity.
-
Crystallization: The purified DHODH is co-crystallized with the inhibitor of interest. This involves screening various conditions (e.g., pH, temperature, precipitating agents) to obtain well-ordered crystals.[12]
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the three-dimensional atomic coordinates of the protein-inhibitor complex are derived and refined.[9][10]
Enzyme Inhibition Assays
These assays are used to determine the potency (e.g., IC50) and the kinetic mechanism of inhibition.
General Protocol:
-
Reaction Mixture: A typical reaction mixture contains purified human DHODH, the substrate dihydroorotate, and an electron acceptor (e.g., a ubiquinone analog like Coenzyme Q6 or DCIP).[13]
-
Inhibitor Addition: The assay is performed in the presence of varying concentrations of the inhibitor (this compound or A77 1726).
-
Activity Measurement: The enzyme activity is monitored by measuring the rate of reduction of the electron acceptor, often spectrophotometrically.
-
Data Analysis: The data is analyzed to determine the IC50 value and to elucidate the mode of inhibition (e.g., competitive, non-competitive) by performing kinetic studies with varying substrate and inhibitor concentrations.[6][7][13]
Biophysical Binding Assays
Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be employed to directly measure the binding affinity (Kd) and kinetics of the inhibitor-enzyme interaction.
Isothermal Titration Calorimetry (ITC):
-
The purified DHODH is placed in the sample cell of the calorimeter.
-
The inhibitor is loaded into the injection syringe.
-
The inhibitor is titrated into the protein solution, and the heat released or absorbed upon binding is measured.
-
The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.[6][7]
Surface Plasmon Resonance (SPR):
-
Purified DHODH is immobilized on a sensor chip surface.
-
A solution containing the inhibitor is flowed over the chip surface.
-
The binding of the inhibitor to the immobilized DHODH is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface.
-
This technique allows for the real-time measurement of association and dissociation rates, from which the Kd can be calculated.[14]
Caption: Workflow for characterizing DHODH inhibitor binding and activity.
References
- 1. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Interaction of this compound and analogs with PD-L1: a molecular docking analysis [explorationpub.com]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase is a high affinity binding protein for A77 1726 and mediator of a range of biological effects of the immunomodulatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple inhibitor analysis of the this compound and leflunomide binding sites on human dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Brequinar and Cyclosporine: A Comparative Analysis of Additive Immunosuppressive Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunosuppressive agents Brequinar and cyclosporine, with a focus on their combined additive and synergistic effects. Experimental data from in vivo and in vitro studies are presented to offer a clear understanding of their individual and combined efficacy. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to support further research and drug development in the field of immunosuppression.
Executive Summary
This compound and cyclosporine are potent immunosuppressive drugs that operate through distinct mechanisms of action. This compound inhibits the de novo synthesis of pyrimidines, which is crucial for the proliferation of rapidly dividing cells like lymphocytes.[1][2] Cyclosporine, a calcineurin inhibitor, primarily targets T-cell activation and proliferation by blocking the transcription of key cytokines, most notably Interleukin-2 (IL-2).[2] The divergent pathways of these two compounds present a compelling rationale for their combined use to achieve enhanced immunosuppression.
Experimental evidence strongly suggests that the combination of this compound and cyclosporine results in additive, and in some cases, synergistic immunosuppressive effects.[1][3] This potentiation allows for the potential reduction of individual drug dosages, which could in turn mitigate dose-dependent toxicities associated with each agent.[3] This guide will delve into the quantitative data supporting these claims, the methodologies used to obtain them, and the underlying molecular pathways.
Comparative Analysis of Immunosuppressive Efficacy
The combination of this compound and cyclosporine has been shown to be more effective at suppressing the immune response than either agent alone. This has been demonstrated in both in vivo models of organ transplantation and in vitro assays measuring lymphocyte function.
In Vivo Efficacy: Cardiac Allograft Survival in Rats
A key study evaluating the synergistic effects of this compound and cyclosporine utilized a rat cardiac allograft model. Subtherapeutic doses of each drug were administered individually and in combination to assess their ability to prolong the survival of a transplanted heart. The results, summarized in the table below, demonstrate a significant increase in graft survival time with the combination therapy compared to monotherapy.
| Treatment Group | Dosage | Mean Graft Survival (Days) |
| Control (Untreated) | N/A | ~7 |
| This compound (BQR) | 3 mg/kg (3 times weekly) | 10 ± 0.5[1] |
| Cyclosporine (CsA) | 2.5 mg/kg (daily) | 16 ± 5.3[1] |
| BQR + CsA | 3 mg/kg (3x weekly) + 2.5 mg/kg (daily) | 31 ± 5.7 [1] |
Table 1: In vivo synergistic effect of this compound and cyclosporine on cardiac allograft survival in a rat model. The combination therapy significantly prolonged graft survival compared to either drug alone.[1]
In Vitro Immunosuppression: Lymphocyte Proliferation
In vitro assays consistently show that this compound and cyclosporine have an additive or synergistic effect on the inhibition of lymphocyte proliferation. These assays typically involve stimulating peripheral blood mononuclear cells (PBMCs) with mitogens (like phytohemagglutinin, PHA) or in a mixed lymphocyte reaction (MLR) and then measuring the extent of cell division in the presence of the immunosuppressive agents.
| Assay | This compound (BQR) | Cyclosporine (CsA) | BQR + CsA Combination |
| T-Cell Proliferation | Dose-dependent inhibition[2] | Dose-dependent inhibition[4] | Additive to Synergistic Inhibition [2][3] |
| IL-2 Production | Inhibition of IL-2 protein production and mRNA transcripts[2] | Inhibition of IL-2 gene transcription[2] | Potentiated Inhibition of IL-2 Synthesis |
Table 2: Summary of in vitro immunosuppressive effects of this compound and cyclosporine, individually and in combination. The combination therapy demonstrates enhanced inhibition of key lymphocyte functions.
Mechanisms of Action and Signaling Pathways
The enhanced immunosuppressive effect of the this compound and cyclosporine combination stems from their targeting of two distinct and critical pathways in T-cell activation and proliferation.
This compound acts on the de novo pyrimidine synthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[2] This enzyme is essential for the production of pyrimidines, which are necessary for DNA and RNA synthesis. Activated lymphocytes are highly dependent on this pathway for their clonal expansion, making them particularly susceptible to the effects of this compound.
Cyclosporine functions as a calcineurin inhibitor. It binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin.[4] Calcineurin is a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Once dephosphorylated, NFAT translocates to the nucleus and activates the transcription of several key cytokine genes, including IL-2, which is a critical growth factor for T-cells. By blocking this cascade, cyclosporine effectively prevents T-cell activation and proliferation.
The following diagrams illustrate these pathways and their points of inhibition.
References
- 1. The synergism of this compound sodium and cyclosporine used in combination to prevent cardiac allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel mechanisms of this compound sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synergistic interactions in vitro and in vivo of this compound sodium with cyclosporine or rapamycin alone and in triple combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporin A inhibits cytokine-induced proliferation in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Brequinar: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational drugs like Brequinar are paramount to ensuring laboratory safety and environmental protection. this compound, a potent inhibitor of dihydroorotate dehydrogenase, is classified as a cytotoxic agent. As such, it requires stringent disposal procedures in line with regulations for hazardous waste. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.
| Personal Protective Equipment (PPE) for Handling this compound |
| Gloves |
| Gown |
| Eye Protection |
| Respiratory Protection |
Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to contain any potential spills or airborne particles.
This compound Disposal Workflow
The proper disposal of this compound follows a systematic process to ensure safety and compliance. The following diagram illustrates the key steps involved in the disposal of this compound waste.
Essential Safety and Operational Guide for Handling Brequinar
For researchers, scientists, and drug development professionals working with Brequinar, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), adherence to strict safety protocols is paramount to ensure personal safety and proper experimental conduct.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[4][5] Therefore, comprehensive personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact with the harmful substance.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and eye irritation.[4][5] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if handling outside a containment primary engineering control (C-PEC) or if there is a risk of aerosolization. | Prevents inhalation of the harmful substance.[4][6] |
| Body Protection | A disposable, back-closing, long-sleeved gown resistant to hazardous drugs.[7] | Protects skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear. |
Safe Handling and Operational Workflow
Adherence to a standardized operational workflow is critical to minimize exposure risk. The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Reconstitution and Storage
Reconstitution of Solid this compound: this compound is typically supplied as a solid. To prepare a stock solution, it can be dissolved in dimethyl sulfoxide (DMSO).
-
Preparation: Ensure all handling is performed within a chemical fume hood or other appropriate containment device.
-
Solvent Addition: Add the desired volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: Following reconstitution, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions.
Disposal Plan
All materials contaminated with this compound, including empty containers, used PPE, and experimental waste, must be treated as hazardous waste.
Disposal Procedure:
-
Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound or its waste down the drain or in regular trash.
Mechanism of Action: DHODH Inhibition
This compound functions as a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, this compound depletes the cellular pool of pyrimidines, thereby halting cell proliferation.[2][8] This mechanism is the basis for its investigation as an immunosuppressive and anti-cancer agent.[2][8]
Caption: Inhibition of DHODH by this compound.
By following these guidelines, researchers can safely handle this compound, minimizing personal exposure and ensuring the integrity of their experimental work. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C23H15F2NO2 | CID 57030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pogo.ca [pogo.ca]
- 8. Novel mechanisms of this compound sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
